molecular formula C18H19NO4 B1646914 Cbz-4-Methyl-D-Phenylalanine

Cbz-4-Methyl-D-Phenylalanine

Cat. No.: B1646914
M. Wt: 313.3 g/mol
InChI Key: CSDULTGTPASESO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-4-Methyl-D-Phenylalanine is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(2R)-3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m1/s1

InChI Key

CSDULTGTPASESO-MRXNPFEDSA-N

SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

sequence

X

Origin of Product

United States

Foundational & Exploratory

Cbz-4-Methyl-D-Phenylalanine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of Cbz-4-Methyl-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzyloxy-4-methyl-D-phenylalanine, commonly abbreviated as this compound, is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and peptide science. Its unique structural architecture, combining a D-enantiomeric configuration, a para-methyl modification on the phenyl ring, and the classic carbobenzyloxy (Cbz) protecting group, imparts valuable properties for the design of novel peptides and peptidomimetics. This guide provides a detailed examination of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for professionals in drug development and biochemical research.

Deconstructing the Molecular Architecture

The structure of this compound is best understood by dissecting its three primary components: the D-phenylalanine backbone, the para-methyl functionalization, and the N-terminal Cbz protecting group.

  • The D-Phenylalanine Core : Unlike the proteinogenic L-amino acids, the D-configuration of the alpha-carbon introduces a crucial stereochemical alteration. This inversion is a cornerstone of its utility, as peptides incorporating D-amino acids often exhibit significantly enhanced stability against proteolytic degradation by endogenous enzymes, a critical attribute for therapeutic candidates.[1]

  • The 4-Methyl Group : The addition of a methyl group at the para-position of the benzyl side chain subtly yet significantly modifies its steric and electronic profile. This modification enhances the hydrophobicity of the side chain, making it a valuable tool for probing and modulating hydrophobic interactions within protein-peptide binding pockets.[1] This increased hydrophobicity can influence the conformational stability and binding affinity of peptides.[2]

  • The Carbobenzyloxy (Cbz or Z) Group : Introduced by Bergmann and Zervas in 1932, the Cbz group is a foundational amine protecting group in peptide synthesis.[3] It prevents the highly reactive amine group from participating in unwanted side reactions during the formation of a peptide bond, allowing for controlled, stepwise elongation of the peptide chain.[3]

The synergistic combination of these features results in a building block that offers control over peptide sequence, enhanced biological stability, and a means to fine-tune molecular interactions.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to ensuring the purity and identity of this modified amino acid for its use in synthesis and biological assays.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₈H₁₉NO₄PubChem
Molecular Weight 313.35 g/mol PubChem
Appearance White to off-white powder[2]
Melting Point Approx. 85-88 °C (for Cbz-D-Phe)[4]
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate; Slightly soluble in water.[4]
Optical Rotation Specific rotation depends on conditions; D-isomers typically show opposite rotation to L-isomers.[2]
Spectroscopic Signatures

Spectroscopic methods are indispensable for structural verification. While specific spectra for the title compound are proprietary or scattered, data from analogous Cbz-protected amino acids provide a reliable framework for interpretation.[5][6]

  • ¹H-NMR Spectroscopy : The proton NMR spectrum is a key tool for structural confirmation. Expected chemical shifts (in δ, ppm, referenced to a solvent like DMSO-d₆) would include:

    • Aromatic Protons : Multiple signals between 7.0-7.4 ppm corresponding to the Cbz phenyl group and the 4-methylphenyl group.

    • Cbz Methylene Protons (-O-CH₂-Ph) : A characteristic singlet around 5.1 ppm.[7]

    • Alpha-Proton (-CH) : A multiplet around 4.5 ppm.[7]

    • Beta-Protons (-CH₂-) : Diastereotopic protons appearing as a multiplet around 2.9-3.1 ppm.[7]

    • Para-Methyl Protons (-CH₃) : A singlet around 2.3 ppm.

    • Amide Proton (-NH) : A broad signal, typically around 8.0 ppm.[7]

  • Infrared (IR) Spectroscopy : IR analysis reveals key functional groups. Characteristic absorption bands (in cm⁻¹) would be observed for:

    • N-H Stretching : Around 3300 cm⁻¹.

    • C=O Stretching (Urethane) : Around 1700 cm⁻¹.[7]

    • C=O Stretching (Carboxylic Acid) : Around 1710 cm⁻¹.

    • Amide II Band : Around 1500-1600 cm⁻¹.[7]

Synthesis and Application in Peptide Chemistry

The primary application of this compound is as a building block in solution-phase or solid-phase peptide synthesis (SPPS).[3] The Cbz group provides robust protection under various coupling conditions and can be cleanly removed via catalytic hydrogenation.

Experimental Protocol: Peptide Coupling

The following is a generalized protocol for the coupling of this compound to a resin-bound amino acid in a manual SPPS workflow.

Objective: To couple this compound to a free amine on a solid support resin (e.g., Rink Amide resin with a previously coupled amino acid).

Materials:

  • Resin with free N-terminal amine

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Reaction vessel with filtration capabilities

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.[1]

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading) in a minimal volume of DMF.

    • Add HBTU (2.9 eq.) to the amino acid solution.

    • Add DIPEA (6 eq.) to the activation mixture. The solution may change color.

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin in the reaction vessel.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin. A negative result (beads remain colorless) indicates the successful consumption of the free primary amine and completion of the coupling reaction.

Workflow Visualization

G cluster_activation Step 2: Activation cluster_synthesis SPPS Cycle AA Cbz-4-Me-D-Phe Activated_AA Activated Ester Intermediate AA->Activated_AA HBTU HBTU HBTU->Activated_AA DIPEA DIPEA DIPEA->Activated_AA Coupling Step 3: Coupling to Resin Activated_AA->Coupling Resin_Swell Step 1: Resin Swelling in DMF Resin_Swell->Coupling Wash Step 4: Washing (DMF, DCM) Coupling->Wash Confirmation Step 5: Kaiser Test Wash->Confirmation

Caption: Workflow for Solid-Phase Peptide Synthesis Coupling.

Conclusion and Future Outlook

This compound is more than a simple amino acid derivative; it is an enabling tool for chemical biologists and drug developers. Its structure is rationally designed to overcome key challenges in peptide science, namely metabolic instability and the nuanced modulation of protein-target interactions. The D-configuration provides a shield against enzymatic cleavage, while the para-methyl group serves as a subtle yet powerful probe for exploring hydrophobic landscapes in binding sites. As the demand for more potent and stable peptide-based therapeutics continues to grow, the strategic incorporation of such uniquely engineered building blocks will remain a cornerstone of innovative drug design.

References

  • Vertex AI Search, based on a biomimetic synthesis of a related compound, which provides context on peptide synthesis.
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Miyazawa, M., & Hirashima, T. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes, 9(6), 1003.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • PubChem. (n.d.). 4-Methyl-D-phenylalanine, N-FMOC protected. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Methyl-L-phenylalanine. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Cbz-N-methyl-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved February 23, 2026, from [Link]

  • Li, Z., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(22), 3096-3104.
  • Nakamura, H., Fujiwara, M., & Yamamoto, Y. (2001). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Bulletin of the Chemical Society of Japan, 74(10), 2115-2120.
  • Koohyar, F., & Lobb, K. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500.
  • Scilit. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved February 23, 2026, from [Link]

  • Chemsrc. (2025). a-methyl-D-phenylalanine. Retrieved February 23, 2026, from [Link]

Sources

Synthesis of Cbz-4-Methyl-D-Phenylalanine: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-benzyloxycarbonyl-4-methyl-D-phenylalanine (Cbz-4-Methyl-D-Phenylalanine), a critical chiral building block in contemporary drug discovery and peptide chemistry. The unique structural characteristics of 4-methyl-D-phenylalanine, particularly the methylated phenyl ring on the D-phenylalanine backbone, offer distinct advantages in modulating the pharmacological properties of bioactive molecules.[1][2] This document details a robust and well-established synthetic methodology, focusing on the protection of the amino group of 4-methyl-D-phenylalanine using benzyl chloroformate (Cbz-Cl). The guide elucidates the underlying chemical principles, provides a comprehensive, step-by-step experimental protocol, and discusses key analytical techniques for characterization and quality control.

Introduction: The Significance of 4-Methyl-D-Phenylalanine Derivatives

Non-proteinogenic amino acids are invaluable tools in medicinal chemistry, enabling the fine-tuning of peptide and small molecule therapeutics. D-phenylalanine derivatives, in particular, are integral components in a variety of pharmaceuticals, including antibiotics, antidiabetic agents, and chemotherapeutics.[3][4] The incorporation of a methyl group at the para-position of the phenyl ring in D-phenylalanine, yielding 4-methyl-D-phenylalanine, can significantly enhance the lipophilicity and conformational stability of parent compounds.[2] This modification has been shown to be crucial in the development of inhibitors for enzymes such as Pin1, which is implicated in various diseases ranging from cancer to Alzheimer's.[1]

The protection of the amino group is a fundamental step in peptide synthesis to prevent unwanted side reactions and control the sequence of amino acid coupling.[5] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a widely used protecting group due to its ease of introduction, stability under various reaction conditions, and facile removal via catalytic hydrogenation.[5][6][7] The synthesis of this compound, therefore, represents a key enabling step for the incorporation of this valuable unnatural amino acid into novel therapeutic candidates.

Synthetic Strategy: The Schotten-Baumann Reaction

The most common and efficient method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction. This reaction involves the acylation of the amino acid with benzyl chloroformate under aqueous alkaline conditions.[6]

The core transformation is as follows:

4-Methyl-D-Phenylalanine + Benzyl Chloroformate --(Base)--> this compound

The reaction is typically carried out in a biphasic system or in a mixed solvent system to accommodate the solubility of the starting materials and reagents. The choice of base is critical to maintain a pH range that facilitates the nucleophilic attack of the deprotonated amino group on the benzyl chloroformate while minimizing potential side reactions such as racemization or hydrolysis of the reagent.[6]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methyl-D-Phenylalanine≥98%Commercially Available
Benzyl Chloroformate (Cbz-Cl)≥98%Commercially Available
Sodium Carbonate (Na₂CO₃)ACS Reagent GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Ethyl AcetateACS Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Step-by-Step Procedure
  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1.0 equivalent of 4-Methyl-D-Phenylalanine in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[5]

  • Addition of Benzyl Chloroformate: While maintaining vigorous stirring and keeping the temperature below 5 °C, add 1.1 equivalents of benzyl chloroformate dropwise to the reaction mixture.[5] It is crucial to control the pH between 8 and 10 to prevent decomposition of the Cbz-Cl and minimize racemization.[6]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]

    • Carefully acidify the aqueous layer to a pH of 2 with 1 M HCl while cooling in an ice bath.[5] This will precipitate the Cbz-protected amino acid.

    • Extract the product with three portions of ethyl acetate.[5]

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white to off-white solid.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons of the 4-methylphenyl and benzyl groups, the benzylic protons of the Cbz group, the α-proton and β-protons of the phenylalanine backbone, and the methyl group protons.[8][9][10]
¹³C NMR Resonances corresponding to the carbonyl carbons of the carboxylic acid and the carbamate, as well as the aromatic and aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound (C₁₈H₁₉NO₄, MW: 313.35 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity. Chiral HPLC can be used to confirm the enantiomeric purity.
Melting Point A sharp melting point range consistent with a pure compound.

Mechanistic Insights and Rationale

The success of the Cbz protection of 4-Methyl-D-Phenylalanine hinges on several key principles:

  • Activation of the Amino Group: The basic conditions (pH 8-10) deprotonate the amino group of the 4-Methyl-D-Phenylalanine, increasing its nucleophilicity.[6]

  • Electrophilic Carbonyl of Cbz-Cl: The carbonyl carbon of benzyl chloroformate is highly electrophilic due to the electron-withdrawing effects of the chlorine and oxygen atoms, making it susceptible to nucleophilic attack.

  • Irreversible Protection: The formation of the carbamate linkage is a thermodynamically favorable and stable bond under a wide range of conditions, effectively "protecting" the amino group from participating in subsequent reactions.[7]

  • Orthogonality of Deprotection: The Cbz group is stable to the basic and mildly acidic conditions used in many peptide coupling reactions but can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzylic C-O bond.[5][7] This orthogonality is a cornerstone of modern protecting group strategy in organic synthesis.

Workflow and Logical Relationships

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis 4-Methyl-D-Phe 4-Methyl-D-Phenylalanine Reaction_Vessel Schotten-Baumann Reaction (aq. Na₂CO₃, 0°C to RT) 4-Methyl-D-Phe->Reaction_Vessel Cbz-Cl Benzyl Chloroformate Cbz-Cl->Reaction_Vessel Extraction Acidification (HCl) & Extraction (EtOAc) Reaction_Vessel->Extraction Reaction Mixture Drying Drying (Na₂SO₄) & Concentration Extraction->Drying Purification Recrystallization Drying->Purification Crude Product Final_Product This compound Purification->Final_Product Analysis NMR, MS, HPLC, Melting Point Final_Product->Analysis

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers and drug development professionals can efficiently produce this valuable chiral building block. The strategic incorporation of this compound into peptide and small molecule synthesis pipelines opens up new avenues for the development of novel therapeutics with enhanced pharmacological profiles.

References

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. (2025, April 18). ACS Publications.
  • Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. (2020, May 1). MDPI.
  • Engineered aminotransferase for the production of D-phenylalanine derivatives using biocatalytic cascades. (n.d.). Wiley Online Library.
  • One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed. (2019, January 15). PubMed.
  • How to synthesize D-Phenylalanine - ChemicalBook. (2024, November 25). ChemicalBook.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31). Suzhou Highfine Biotech.
  • CBZ-Amino Acids - BOC Sciences. (n.d.). BOC Sciences.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (2025). Benchchem.
  • D-4-Methylphenylalanine: An Essential Component for Pin1 Inhibitor Research. (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Methyl-L-phenylalanine - Chem-Impex. (n.d.). Chem-Impex.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Master Organic Chemistry.
  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure - ResearchGate. (2026, February 8). ResearchGate.
  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure | Scilit. (2026, February 4). Scilit.
  • N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

Sources

A Comprehensive Technical Guide to the Synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, a crucial N-protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a vital protecting group for the amine functionality, preventing undesired side reactions during peptide synthesis and other complex organic transformations. The p-tolyl substituent on the phenylalanine backbone offers unique steric and electronic properties, making this building block valuable in the design of novel peptides and peptidomimetics with tailored biological activities.

This document will delve into the prevalent synthetic strategy, a detailed, field-proven experimental protocol, the underlying reaction mechanism, and critical considerations for a successful synthesis.

Synthetic Strategy: The Schotten-Baumann Reaction

The most common and efficient method for the synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is the N-protection of the parent amino acid, (S)-2-amino-3-(p-tolyl)propanoic acid, using the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[2][3] For the introduction of the Cbz group, benzyl chloroformate (Cbz-Cl) is the acylating agent of choice.

The Schotten-Baumann conditions typically employ a biphasic system, consisting of an aqueous phase containing the amino acid and a base, and an organic phase to dissolve the benzyl chloroformate. The base, commonly sodium carbonate or sodium bicarbonate, plays a dual role: it deprotonates the amino group, enhancing its nucleophilicity, and neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.[3][4] Maintaining a pH between 8 and 10 is crucial for the success of the reaction, as a lower pH can lead to the decomposition of benzyl chloroformate, while a higher pH may induce racemization of the chiral amino acid.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
(S)-2-amino-3-(p-tolyl)propanoic acid179.2210.0 g1.0
Sodium Carbonate (Na₂CO₃)105.9911.8 g2.0
Benzyl Chloroformate (Cbz-Cl)170.5910.5 mL1.1
Water (deionized)18.02200 mL-
Diethyl Ether74.12100 mL-
Ethyl Acetate88.11200 mL-
Hydrochloric Acid (HCl), 2M36.46As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Dissolution of the Amino Acid: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (55.8 mmol) of (S)-2-amino-3-(p-tolyl)propanoic acid and 11.8 g (111.6 mmol) of sodium carbonate in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled aqueous solution, add 10.5 mL (61.4 mmol) of benzyl chloroformate dropwise over 30 minutes. Ensure the temperature of the reaction mixture is maintained below 5 °C during the addition.

  • Reaction: After the complete addition of benzyl chloroformate, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and discard the organic layer.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate of the product should form.

  • Extraction:

    • Extract the product from the acidified aqueous layer with three 50 mL portions of ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid as a white solid.

Characterization of (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid:

PropertyValue
CAS Number 49759-58-2[5]
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white solid
Purity ≥98%

Further characterization by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry should be performed to confirm the structure and purity of the synthesized compound.

Reaction Mechanism and Workflow

The synthesis follows a straightforward workflow, beginning with the readily available starting materials and proceeding through the key N-protection step to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amino_Acid (S)-2-amino-3-(p-tolyl)propanoic acid Schotten_Baumann Schotten-Baumann Reaction (Aqueous/Organic Biphasic System) Amino_Acid->Schotten_Baumann Cbz_Cl Benzyl Chloroformate Cbz_Cl->Schotten_Baumann Base Sodium Carbonate Base->Schotten_Baumann Workup Acidification & Extraction Schotten_Baumann->Workup Purification Recrystallization Workup->Purification Final_Product (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid Purification->Final_Product

Caption: Mechanism of the Schotten-Baumann reaction for Cbz protection.

Conclusion

The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid via the Schotten-Baumann reaction is a robust and well-established method. By carefully controlling the reaction conditions, particularly temperature and pH, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical and practical framework for researchers and scientists to successfully synthesize this valuable building block for applications in peptide chemistry and drug discovery.

References

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4).
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.).
  • Schotten Baumann Reaction - BYJU'S. (2019, November 17).
  • Schotten–Baumann reaction - Wikipedia. (n.d.).
  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
  • (S)-2-Amino-3-(p-tolyl)propanoic acid - Sigma-Aldrich. (n.d.).
  • (S)-2-Amino-3-(p-tolyl)propanoic acid | 1991-87-3 - Sigma-Aldrich. (n.d.).
  • (S)-2-Amino-3-(p-tolyl)propanoic acid - Sigma-Aldrich. (n.d.).
  • N-Cbz-L-Phenylalanine 1161-13-3 wiki - Guidechem. (n.d.).
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid - Sigma-Aldrich. (n.d.).
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid - Apollo Scientific. (n.d.).

Sources

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Group in Amino Acid Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise science of peptide synthesis, the strategic use of protecting groups is a foundational principle that dictates the success of complex molecular construction.[1] Among these, the Carboxybenzyl (Cbz or Z) group holds a place of historical and practical significance. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group was the first chemical tool that allowed for the controlled, stepwise synthesis of peptides, transforming the field from one of speculative attempts to a discipline of rational design.[2] This guide provides an in-depth technical overview of the Cbz protecting group, tailored for researchers, scientists, and drug development professionals. We will explore its underlying chemical principles, provide detailed experimental protocols for its application and removal, offer a comparative analysis against modern alternatives like Fmoc and Boc, and share field-proven insights to optimize its use. The Cbz group's robustness, unique cleavage conditions via hydrogenolysis, and orthogonality to other common protecting groups ensure its continued relevance in both solution-phase synthesis and specialized applications within solid-phase strategies.[3][4]

The Genesis of Controlled Peptide Synthesis: The Cbz Revolution

Prior to the 1930s, the synthesis of peptides with a defined sequence was an insurmountable challenge.[2] The inherent bifunctionality of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, led to uncontrolled polymerization when activation for peptide bond formation was attempted.[2] The result was often an uncharacterizable mixture of random polypeptides.

The landscape was irrevocably altered by the pioneering work of Max Bergmann and Leonidas Zervas. They introduced the carboxybenzyl group as a temporary "mask" for the amine functionality.[2] By converting the highly reactive amine into a significantly less nucleophilic carbamate, they could selectively activate the carboxylic acid for coupling without the risk of self-polymerization.[3] The Cbz group was ingeniously designed to be stable through the coupling reaction yet removable under specific, mild conditions that would not cleave the newly formed peptide bond.[2] This innovation of protection and controlled deprotection provided the first reliable method for building peptides one amino acid at a time, laying the essential groundwork for the development of countless peptide-based therapeutics and research tools.[2]

Core Principles: The Chemistry of the Cbz Protecting Group

The efficacy of the Cbz group is rooted in its distinct and reliable chemical transformations for both its introduction and removal. Understanding these mechanisms is critical for its successful application.

The Cbz group is typically introduced by reacting the amino group of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[5] The base (e.g., NaOH, NaHCO₃) serves to deprotonate the amino group, thereby increasing its nucleophilicity. The lone pair of the nitrogen atom then attacks the electrophilic carbonyl carbon of benzyl chloroformate.[6] The subsequent collapse of the tetrahedral intermediate expels the chloride ion, forming the stable carbamate linkage and effectively "protecting" the amine.

Cbz_Protection_Mechanism cluster_reactants Reactants cluster_product Product AminoAcid R-NH₂ (Amino Acid) Attack Nucleophilic Attack CbzCl C₆H₅CH₂OCOCl (Benzyl Chloroformate) CbzProtected R-NH-Cbz (Protected Amino Acid) LossOfCl Loss of Cl⁻ Attack->LossOfCl Tetrahedral Intermediate (not shown) LossOfCl->CbzProtected Base Base (e.g., NaOH) Base->AminoAcid Deprotonates

Caption: Mechanism for Cbz protection of an amine.

The defining feature of the Cbz group is its clean removal by catalytic hydrogenolysis.[7] This method offers an orthogonal deprotection strategy, as the Cbz group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[4] The process involves a palladium catalyst (typically 10% Pd on carbon) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate).[8][9]

The reaction proceeds in two main steps:

  • Hydrogenolysis: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond, producing toluene and an unstable carbamic acid intermediate.[8]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and liberating the free amine.[8]

The byproducts, toluene and carbon dioxide, are volatile and easily removed, which greatly simplifies the purification process.[8]

Cbz_Deprotection_Mechanism cluster_reagents Reagents cluster_byproducts Byproducts CbzProtected R-NH-Cbz Catalyst H₂ / Pd/C CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Spontaneous Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ FreeAmine->CO2 Catalyst->CarbamicAcid Hydrogenolysis

Caption: Mechanism for Cbz deprotection via catalytic hydrogenolysis.

The Practitioner's Handbook: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the protection and deprotection of amino acids using the Cbz group.

This protocol describes the N-protection of an amino acid (e.g., Alanine) using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • L-Alanine (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Dioxane and Water

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-Alanine in an aqueous solution of NaOH (2.2 eq in water). Cool the solution to 0 °C in an ice bath. The basic condition is crucial to deprotonate the amino group, enhancing its nucleophilicity for the subsequent reaction.

  • Reagent Addition: While vigorously stirring the cooled solution, slowly and simultaneously add Cbz-Cl (1.1 eq) dissolved in dioxane and another portion of NaOH solution. Maintain the temperature below 5 °C. The simultaneous addition helps to keep the pH in the optimal range (8-10), preventing the decomposition of Cbz-Cl and minimizing racemization.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2] The product, being a carboxylic acid, will precipitate or become extractable into an organic solvent upon protonation.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2] The introduction of the Cbz group often imparts crystallinity, which can facilitate purification.[3][5]

This protocol details the removal of the Cbz group via catalytic hydrogenation using Palladium on Carbon (Pd/C).

Materials:

  • Cbz-protected amino acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or hydrogenator

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate in a suitable solvent like MeOH or EtOH in a heavy-walled reaction flask.[8]

  • Inerting: Add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry and exposed to air; handle with care.[8] Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

  • Hydrogenation: Introduce hydrogen gas (typically via a balloon or at 1 atm pressure) into the flask. Stir the reaction mixture vigorously at room temperature.[8] Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[8]

  • Filtration: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.[8] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[8] Safety Note: The catalyst on the filter pad is highly pyrophoric. Do not allow it to dry. Quench the filter cake with water immediately after filtration.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino acid. Further purification is often unnecessary due to the clean nature of the reaction.

Experimental_Workflow cluster_protection Part 1: Protection cluster_deprotection Part 2: Deprotection Start Start: Amino Acid (R-NH₂) Step1_Protect 1. Dissolve in Base (NaOH) 2. Add Cbz-Cl Start->Step1_Protect Step2_React 3. React at RT (2-4h) Step1_Protect->Step2_React Step3_Workup 4. Acidify (HCl) 5. Extract with Organic Solvent Step2_React->Step3_Workup Protected_Product Cbz-Protected Amino Acid Step3_Workup->Protected_Product Step4_Hydrogenate 1. Dissolve in Solvent (MeOH) 2. Add Pd/C Catalyst 3. Introduce H₂ Gas Protected_Product->Step4_Hydrogenate Step5_Filter 4. Filter through Celite® (Caution: Pyrophoric) Step4_Hydrogenate->Step5_Filter Final_Product Deprotected Amino Acid (R-NH₂) Step5_Filter->Final_Product

Caption: General experimental workflow for Cbz protection and deprotection.

Comparative Analysis: Cbz in the Context of Modern Peptide Synthesis

The choice of a protecting group is a critical decision in peptide synthesis strategy.[1] The Cbz group's characteristics are best understood when compared to the two most dominant protecting groups used in modern Solid-Phase Peptide Synthesis (SPPS): Fmoc (base-labile) and Boc (acid-labile).[1]

CharacteristicCbz (Carboxybenzyl) Boc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C).[7]Strong Acid (e.g., Trifluoroacetic Acid, TFA).[1]Base (e.g., 20% Piperidine in DMF).[1]
Stability Stable to both acidic (mild) and basic conditions.[3]Stable to basic conditions and hydrogenolysis.Stable to acidic conditions and hydrogenolysis.
Key Advantages - Orthogonal to both Boc and Fmoc chemistries.[10] - Deprotection is very mild and clean (volatile byproducts).[8] - Often imparts crystallinity, aiding purification.[3]- Well-established in SPPS. - Robust and less prone to aggregation in some sequences.- Milder final cleavage conditions from resin. - Automation-friendly for SPPS. - Orthogonal to acid-labile side-chain protecting groups.
Disadvantages - Incompatible with sulfur-containing amino acids (e.g., Met, Cys) as they poison the Pd catalyst.[3] - Requires handling of flammable H₂ gas and pyrophoric catalysts.[3] - Less suited for standard automated SPPS.- Requires strong, corrosive acids (TFA, HF) for removal. - Can lead to side reactions (e.g., t-butylation) with sensitive residues like Trp.[11]- Piperidine is toxic. - Can cause diketopiperazine formation at the dipeptide stage.
Typical Application - Solution-phase synthesis.[1] - N-terminal capping in SPPS.[4] - Synthesis of peptides with acid- or base-sensitive groups.- Boc/Benzyl strategy in SPPS. - Solution-phase synthesis.- Fmoc/tBu strategy in SPPS (most common).

Conclusion: The Enduring Legacy of the Cbz Group

Despite being the oldest protecting group in the peptide chemist's arsenal, the Carboxybenzyl group remains a highly relevant and indispensable tool.[3] Its remarkable stability, ease of introduction, and unique, mild cleavage pathway via hydrogenolysis provide a level of orthogonality that is unmatched by more modern counterparts. While largely superseded by Fmoc and Boc in automated solid-phase synthesis, the Cbz group continues to be the protecting group of choice for many applications in solution-phase synthesis, the preparation of complex peptide fragments, and as a strategic N-terminal cap. A thorough understanding of its chemistry and methodologies, as detailed in this guide, is essential for any scientist dedicated to the art and science of peptide synthesis and drug development.

References

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (n.d.). Benchchem.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (n.d.). Benchchem.
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (n.d.). Benchchem.
  • Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols. (n.d.). Benchchem.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025, December 17). PubMed.
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.

Sources

The Alchemist's Gambit: An In-depth Technical Guide to N-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise construction of peptides, the architects of countless biological functions, is a cornerstone of modern drug discovery and biochemical research. This endeavor hinges on a strategic chemical maneuver: the temporary masking of the α-amino group of amino acids. This guide, intended for the discerning researcher, delves into the core principles and practical intricacies of N-protected amino acids in peptide synthesis. We will move beyond a mere recitation of protocols to explore the causal logic behind the selection of protecting groups, the nuances of their application, and the strategies for their selective removal. This document is designed to serve as both a foundational text and a field guide for navigating the complexities of peptide synthesis, empowering scientists to construct these vital molecules with precision and confidence.

The Imperative of Protection: Why Control is Paramount

At its essence, peptide synthesis is a series of meticulously controlled acylation reactions, forming amide (peptide) bonds between amino acid monomers. Each amino acid, however, presents a fundamental challenge: it is a bifunctional molecule, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Without a strategic intervention, attempts to form a peptide bond would result in a chaotic polymerization, yielding an intractable mixture of random oligomers.[1]

The solution to this chemical conundrum lies in the concept of "protection." By temporarily converting the highly reactive α-amino group into a less nucleophilic carbamate, we can direct the reactivity of the amino acid, ensuring that it acts exclusively as the carboxylic acid component in the peptide bond formation. This "protecting group" must fulfill three critical criteria:

  • Ease of Introduction: It must be readily and efficiently attached to the amino acid.

  • Stability: It must remain steadfast throughout the various steps of peptide chain elongation, resisting the conditions of coupling and the deprotection of other groups.[2]

  • Facile and Selective Removal: It must be cleanly removed under conditions that do not compromise the newly formed peptide bonds or other protecting groups on the peptide chain.[2]

This principle of selective removal of different classes of protecting groups under distinct chemical conditions is known as orthogonality , a concept that is fundamental to the synthesis of complex peptides.[]

The Titans of Protection: A Comparative Analysis of Boc, Fmoc, and Cbz

The landscape of peptide synthesis has been shaped by the development of several key Nα-protecting groups. While many have been explored, three have risen to prominence, each with its own distinct chemical philosophy and application domain: the Carbobenzoxy (Cbz) group, the tert-Butoxycarbonyl (Boc) group, and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group.

The Forefather: Carbobenzoxy (Cbz or Z)

Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group was the first to enable the controlled, stepwise synthesis of peptides.[4] This benzyloxycarbonyl group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions.

  • Mechanism of Protection: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out under Schotten-Baumann conditions (e.g., in the presence of aqueous sodium carbonate) to neutralize the HCl byproduct.

  • Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This process is exceptionally mild, proceeding at neutral pH and leaving most other functional groups untouched.[4] Alternatively, strong acidic conditions like hydrogen bromide in acetic acid can be used.[5]

  • Field Insights: While foundational, the Cbz group is now primarily used in solution-phase synthesis. Its removal by catalytic hydrogenation is incompatible with peptides containing sulfur-containing amino acids (like cysteine and methionine) or other reducible functional groups. However, its stability to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection makes it a valuable orthogonal protecting group for the side chains of amino acids like lysine.

The Workhorse of Acidolysis: tert-Butoxycarbonyl (Boc)

The development of the Boc protecting group and its application in Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, a Nobel Prize-winning innovation, revolutionized peptide chemistry. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).

  • Mechanism of Protection: The amine attacks one of the electrophilic carbonyls of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate anion, which then decomposes to carbon dioxide and the stable tert-butoxide anion.

  • Deprotection: The Boc group is labile to moderately strong acids. Deprotection is typically achieved with trifluoroacetic acid (TFA), often in dichloromethane (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.

  • Field Insights: The Boc/Bzl (benzyl-based side-chain protection) strategy is robust and particularly advantageous for synthesizing long or hydrophobic peptides that are prone to aggregation.[6] The repetitive acidic deprotection steps keep the growing peptide chain protonated, which helps to disrupt intermolecular hydrogen bonding and improve solvation. However, the requirement for strong acids for both deprotection (TFA) and final cleavage from the resin (typically anhydrous hydrogen fluoride, HF) necessitates specialized, corrosion-resistant equipment and stringent safety protocols.

The Modern Standard: 9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group was developed as a milder alternative to the Boc group. Its key feature is its lability to bases, which allows for an orthogonal strategy where acid-labile groups are used for side-chain protection.[]

  • Mechanism of Protection: The Fmoc group is typically introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.[] Fmoc-OSu is generally preferred due to its greater stability and cleaner reaction profile, minimizing the formation of dipeptide byproducts.[9]

  • Deprotection: The Fmoc group is rapidly removed by treatment with a secondary amine base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10] The mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring. The resulting dibenzofulvene byproduct has a strong UV absorbance, which can be used to monitor the progress of the deprotection reaction in real-time.[11]

  • Field Insights: The Fmoc/tBu (tert-butyl-based side-chain protection) strategy is now the most widely used method for SPPS, especially in automated synthesizers.[12] The mild, basic deprotection conditions are compatible with a wide range of sensitive amino acids and post-translational modifications.[13] The final cleavage from the resin and removal of side-chain protecting groups is achieved with a single treatment of TFA, avoiding the use of hazardous HF.[1]

Data Presentation: Comparative Overview of Nα-Protecting Groups

FeatureCarbobenzoxy (Cbz/Z)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Chemical Nature Benzyloxycarbonyltert-ButoxycarbonylFluorenylmethoxycarbonyl
Introduction Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate ((Boc)₂O)Fmoc-OSu or Fmoc-Cl
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)Moderate Acid (e.g., TFA in DCM)Base (e.g., 20% Piperidine in DMF)
Primary Application Solution-phase synthesis, Orthogonal side-chain protectionSolid-phase peptide synthesis (Boc/Bzl strategy)Solid-phase peptide synthesis (Fmoc/tBu strategy)
Key Advantage Orthogonal to both Boc and Fmoc strategiesExcellent for long, hydrophobic, or aggregation-prone sequencesMild deprotection, automation-friendly, real-time monitoring
Key Disadvantage Incompatible with sulfur-containing amino acids (hydrogenolysis)Requires strong, hazardous acids (TFA, HF) and specialized equipmentPotential for aspartimide formation and diketopiperazine formation

The Art of Side-Chain Protection: Ensuring Specificity

While Nα-protection directs the formation of the peptide backbone, the reactive side chains of many amino acids must also be protected to prevent unwanted side reactions. These "permanent" protecting groups must remain intact throughout the entire synthesis and be removed only at the final cleavage step. The choice of side-chain protection is dictated by the Nα-protection strategy to maintain orthogonality.

Side-Chain Protection in Fmoc/tBu Strategy

In this strategy, the side-chain protecting groups are designed to be labile to the final TFA cleavage cocktail but stable to the repetitive piperidine treatments used for Fmoc removal.[1]

Amino AcidReactive GroupCommon Protecting Group(s)
Arginine (Arg) GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)
Aspartic Acid (Asp) β-Carboxylic AcidOtBu (tert-Butyl ester)[14]
Cysteine (Cys) ThiolTrt (Trityl), Acm (Acetamidomethyl)
Glutamic Acid (Glu) γ-Carboxylic AcidOtBu (tert-Butyl ester)[14]
Histidine (His) ImidazoleTrt (Trityl)
Lysine (Lys) ε-AminoBoc (tert-Butoxycarbonyl)[14]
Serine (Ser) HydroxyltBu (tert-Butyl ether)[14]
Threonine (Thr) HydroxyltBu (tert-Butyl ether)[14]
Tryptophan (Trp) IndoleBoc (tert-Butoxycarbonyl)
Tyrosine (Tyr) Phenolic HydroxyltBu (tert-Butyl ether)[14]
Side-Chain Protection in Boc/Bzl Strategy

Here, the side-chain protecting groups must be stable to the repetitive TFA treatments for Boc removal but cleavable by the final, much stronger acid treatment (e.g., HF).

Amino AcidReactive GroupCommon Protecting Group(s)
Arginine (Arg) GuanidiniumTos (Tosyl)
Aspartic Acid (Asp) β-Carboxylic AcidOBzl (Benzyl ester)
Cysteine (Cys) Thiol4-MeBzl (4-Methylbenzyl)
Glutamic Acid (Glu) γ-Carboxylic AcidOBzl (Benzyl ester)
Histidine (His) ImidazoleDnp (2,4-Dinitrophenyl), Bom (Benzyloxymethyl)
Lysine (Lys) ε-Amino2-Cl-Z (2-Chlorobenzyloxycarbonyl)[14]
Serine (Ser) HydroxylBzl (Benzyl ether)[14]
Threonine (Thr) HydroxylBzl (Benzyl ether)[14]
Tyrosine (Tyr) Phenolic Hydroxyl2-Br-Z (2-Bromobenzyloxycarbonyl)

Experimental Protocols: From Protection to Deprotection

A self-validating protocol is one where the steps are clear, logical, and lead to a verifiable outcome. The following protocols are representative of the core manipulations in peptide synthesis.

Synthesis of an N-Protected Amino Acid: Fmoc-Alanine-OH

This protocol describes the introduction of the Fmoc group onto L-alanine using Fmoc-OSu.

Materials:

  • L-Alanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) and sodium carbonate (5.0 equivalents) in a 1:1 mixture of deionized water and dioxane.[15]

  • Fmoc-OSu Addition: Cool the solution in an ice bath. Slowly add a solution of Fmoc-OSu (1.5 equivalents) in dioxane to the vigorously stirred amino acid solution.[15]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approximately 18 hours).[15]

  • Work-up:

    • Filter the reaction mixture.

    • Wash the aqueous filtrate with ethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated HCl. A white precipitate should form.

    • Extract the product into ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Ala-OH as a white solid.[15]

A Standard Cycle in Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the deprotection and coupling steps for adding one amino acid to a growing peptide chain on a solid support.

Materials:

  • Peptidyl-resin

  • 20% (v/v) Piperidine in DMF (Deprotection Solution)

  • DMF (Washing Solvent)

  • Fmoc-protected amino acid

  • Coupling Reagent (e.g., HBTU)

  • Activation Base (e.g., DIPEA)

Workflow Diagram:

spss_cycle start Start: Peptidyl-Resin (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 end_node End: Lengthened Peptidyl-Resin (Fmoc-AA(n+1)-AA(n)-Resin) wash2->end_node Ready for next cycle

Caption: A single cycle of amino acid addition in Fmoc-SPPS.

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with the deprotection solution for an initial 3 minutes, drain, and then treat with fresh deprotection solution for a further 10-15 minutes.[16]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) by dissolving it with a coupling reagent (e.g., HBTU, 3-5 equivalents) and an activation base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Verification: Perform a qualitative test (e.g., the Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Navigating the Labyrinth: Troubleshooting Common Side Reactions

Even with robust protocols, peptide synthesis can be fraught with challenges. Understanding the causality of common side reactions is the first step toward their mitigation.

Racemization: The Loss of Chiral Integrity

The chiral purity of amino acids is paramount for the biological activity of the final peptide. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the coupling reaction, primarily through the formation of an oxazolone intermediate.[17]

Mitigation Strategies:

  • Choice of Coupling Reagents: Uronium/aminium-based reagents like HBTU and HATU, when used with additives, are highly efficient and suppress racemization.

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is critical.[18] These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[19] Recent studies suggest that Oxyma and its derivatives can be superior to HOBt in minimizing racemization.[20][21]

  • Base Selection: The choice and amount of base used during activation are crucial. Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to stronger bases like DIPEA.[17]

  • Minimize Pre-activation Time: The activated amino acid should be added to the resin promptly to reduce the time it exists in a state susceptible to racemization.

Aspartimide Formation: A Persistent Challenge in Fmoc Chemistry

Peptides containing aspartic acid (Asp) are particularly susceptible to a debilitating side reaction in Fmoc-SPPS. During the basic piperidine treatment, the backbone amide nitrogen can attack the side-chain ester of Asp, forming a five-membered succinimide ring known as an aspartimide.[14] This intermediate can then be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Mitigation Strategies:

  • Backbone Protection: The most effective strategy is to use a dipeptide building block where the amide nitrogen of the residue following Asp is protected. The 2,4-dimethoxybenzyl (DMB) group is commonly used for this purpose, as in Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[14][15] This modification prevents the initial intramolecular attack.

  • Bulky Side-Chain Protecting Groups: Using sterically larger protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe), can hinder the cyclization reaction.[15]

  • Modified Deprotection Conditions: Adding an acidic additive like HOBt or Oxyma Pure to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation, though this does not completely eliminate it.[15][22]

Logical Workflow for Aspartimide Prevention:

aspartimide_prevention start Synthesis Plan: Peptide contains Asp-X sequence q1 Is X = Gly, Asn, or Ser? start->q1 use_dmb Highest Risk: Use Fmoc-Asp(PG)-(Dmb)X-OH dipeptide building block q1->use_dmb Yes use_bulky_pg Moderate Risk: Consider Fmoc-Asp(OMpe)-OH or other bulky protecting group q1->use_bulky_pg No, but X is unhindered standard Lower Risk: Standard Fmoc-Asp(OtBu)-OH may be sufficient. Monitor synthesis closely. use_bulky_pg->standard Or

Caption: Decision workflow for mitigating aspartimide formation.

Conclusion: The Synthesis of Strategy

The selection of an N-protection strategy is not a mere technical choice but a foundational element of the overall synthetic plan. The classic Boc/Bzl approach, with its robust nature, remains a powerful tool for tackling challenging sequences.[13] The modern Fmoc/tBu strategy, however, has become the dominant methodology due to its mildness, versatility, and amenability to automation, making it ideal for the synthesis of a vast array of peptides, including those with delicate post-translational modifications.[12][23]

A successful peptide synthesis is a testament to the chemist's understanding of the intricate interplay between protecting groups, coupling reagents, and the inherent properties of the peptide sequence itself. By appreciating the "why" behind each chemical step—the logic of orthogonality, the mechanisms of protection and deprotection, and the origins of side reactions—researchers can move from simply following a protocol to intelligently designing a synthesis. This deeper understanding is the true key to mastering the art and science of building peptides.

References

  • Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 23, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 23, 2026, from [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Wode Fine Chemical. Retrieved February 23, 2026, from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem. Retrieved February 23, 2026, from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. Retrieved February 23, 2026, from [Link]

  • Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. (n.d.). Organic Synthesis. Retrieved February 23, 2026, from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. Retrieved February 23, 2026, from [Link]

  • On-Resin Native Chemical Ligation for Cyclic Peptide Synthesis. (2004). Organic Letters. Retrieved February 23, 2026, from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). LinkedIn. Retrieved February 23, 2026, from [Link]

  • The Fmoc-Strategy Solid-Phase Synthesis of O-Phosphopeptide. (n.d.). Journal of University of Science and Technology of China. Retrieved February 23, 2026, from [Link]

  • Solid-phase synthesis of phosphopeptides. (2004). Molecular Biotechnology. Retrieved February 23, 2026, from [Link]

  • Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). (n.d.). AAPPTec. Retrieved February 23, 2026, from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. Retrieved February 23, 2026, from [Link]

  • Phosphopeptide synthesis. (n.d.). Oxford Academic. Retrieved February 23, 2026, from [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved February 23, 2026, from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Wode Fine Chemical. Retrieved February 23, 2026, from [Link]

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (2015). Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.
  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 23, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 23, 2026, from [Link]

  • Synthesis of phosphopeptides in the Fmoc mode. (n.d.). The University of Melbourne. Retrieved February 23, 2026, from [Link]

  • Comparison of Peptide Synthesis Methods and Techniques. (2024). LinkedIn. Retrieved February 23, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved February 23, 2026, from [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]

Sources

An In-depth Technical Guide to Cbz-4-Methyl-D-Phenylalanine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and peptide science, the use of non-canonical amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced pharmacological profiles. Among these, D-amino acids and their derivatives have garnered significant attention for their ability to confer resistance to enzymatic degradation, thereby improving the in vivo stability and bioavailability of peptide-based drugs. This guide provides a comprehensive technical overview of a particularly valuable chiral building block: N-Carbobenzyloxy-4-methyl-D-phenylalanine (Cbz-4-Methyl-D-Phenylalanine).

The incorporation of a methyl group at the para-position of the phenyl ring in D-phenylalanine offers a subtle yet impactful modification. This addition enhances the hydrophobicity of the side chain, which can be leveraged to probe and modulate protein-peptide interactions.[1] The benzyloxycarbonyl (Cbz) protecting group, a classic and robust moiety in peptide synthesis, ensures the stable protection of the α-amino group, allowing for versatile and controlled peptide couplings.[2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis of this compound, its physicochemical properties in the context of related compounds, and its strategic applications in the design of innovative therapeutics, including enzyme inhibitors and stabilized peptides.

Synthesis of this compound

The synthesis of this compound is a two-stage process that first involves the preparation of the chiral amino acid, 4-Methyl-D-phenylalanine, followed by the protection of its amino group with the benzyloxycarbonyl (Cbz) moiety.

Stage 1: Synthesis of 4-Methyl-D-phenylalanine

The enantiomerically pure 4-Methyl-D-phenylalanine can be synthesized through several methods, including asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

A common approach for the asymmetric synthesis of D-phenylalanine derivatives involves the hydrogenation of a prochiral precursor in the presence of a chiral catalyst. One such method is the hydrogenation of (Z)-2-acetylamino-3-(4-methylphenyl)acrylic acid using a chiral rhodium catalyst. This method allows for the direct formation of the desired D-enantiomer with high enantiomeric excess.[3]

Alternatively, enzymatic synthesis offers a highly selective and environmentally benign route. Engineered enzymes, such as D-amino acid dehydrogenases or D-amino acid transaminases, can convert a corresponding α-keto acid or an L-amino acid precursor into the desired D-phenylalanine derivative with excellent optical purity.[4][5] Phenylalanine ammonia lyases (PALs) have also been engineered for the synthesis of D-phenylalanine derivatives from cinnamic acids.[6][7]

The following diagram illustrates a generalized workflow for the synthesis of 4-Methyl-D-phenylalanine.

cluster_synthesis Synthesis of 4-Methyl-D-Phenylalanine Prochiral_Precursor Prochiral Precursor ((Z)-2-acetylamino-3-(4-methylphenyl)acrylic acid) Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Rh Catalyst) Prochiral_Precursor->Asymmetric_Hydrogenation Direct Synthesis 4_Methyl_D_Phe 4-Methyl-D-phenylalanine Asymmetric_Hydrogenation->4_Methyl_D_Phe Racemic_Mixture Racemic 4-Methyl-DL-phenylalanine Chiral_Resolution Chiral Resolution (e.g., Enzymatic or Diastereomeric Salt Formation) Racemic_Mixture->Chiral_Resolution Separation Chiral_Resolution->4_Methyl_D_Phe

Synthesis of 4-Methyl-D-phenylalanine.
Stage 2: N-Terminal Protection with the Cbz Group

The introduction of the benzyloxycarbonyl (Cbz) protecting group is a well-established procedure in peptide chemistry, typically performed under Schotten-Baumann conditions.[1] This involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) in an aqueous basic solution.

The overall synthetic workflow is depicted below:

cluster_cbz_protection Cbz Protection of 4-Methyl-D-Phenylalanine 4_Methyl_D_Phe 4-Methyl-D-phenylalanine Reaction Reaction with Benzyl Chloroformate (Cbz-Cl) in aqueous base (e.g., Na2CO3) 4_Methyl_D_Phe->Reaction Cbz_4_Methyl_D_Phe This compound Reaction->Cbz_4_Methyl_D_Phe

N-Cbz protection of 4-Methyl-D-phenylalanine.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably inferred from closely related and well-characterized analogs. The introduction of the Cbz group generally increases the crystallinity of amino acids, which can facilitate their purification.[8]

PropertyCbz-D-PhenylalanineCbz-L-Phenylalanine4-Methyl-L-phenylalanineFmoc-4-methyl-L-phenylalanine
CAS Number 2448-45-5[9]1161-13-3[10]1991-87-3[11]199006-54-7[12]
Molecular Formula C17H17NO4[9]C17H17NO4[10]C10H13NO2[11]C25H23NO4[12]
Molecular Weight 299.32 g/mol [9]299.32 g/mol [10]179.23 g/mol [11]401.46 g/mol [12]
Melting Point 85-88 °C[9]85-87 °C[10]243-250 °C[11]165-175 °C[12]
Optical Rotation -5.3° (c=4, AcOH)[9]+5° (c=5, AcOH)[10][α]20/D = -10 ± 10° (c=1, 1N HCl)[11][α]20/D = -31 ± 1° (c=1, DMF)[12]
Appearance White powder/crystal[9]White to off-white powder[10]White to off-white powder[11]White powder[12]
Spectroscopic Data
¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound is expected to show characteristic signals for the protons of the 4-methylphenyl group, the benzylic protons of the Cbz group, and the protons of the amino acid backbone. Based on the data for 4-methyl-D-phenylalanine, the following proton signals are anticipated (in D₂O): δ 2.3 (s, 3H, Ar-CH₃), 2.84-2.90 (m, 2H, β-CH₂), 3.79 (t, 1H, α-CH), and 7.08-7.35 (m, 4H, Ar-H).[3] The Cbz group would introduce signals around δ 5.1 (s, 2H, OCH₂Ph) and 7.3-7.4 (m, 5H, Ar-H of Cbz).

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum would provide further structural confirmation, with characteristic signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the amino acid backbone and the Cbz group.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily for its application in the synthesis of modified peptides and peptidomimetics with improved therapeutic properties.

Enhancing Peptide Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as 4-methyl-D-phenylalanine, into a peptide sequence can significantly enhance its resistance to enzymatic hydrolysis.[6] This leads to a longer in vivo half-life and improved pharmacokinetic properties.

Probing Hydrophobic Interactions

The methyl group on the phenyl ring of 4-methylphenylalanine provides an additional hydrophobic contact point, which can be exploited to enhance the binding affinity of a peptide to its target protein.[1] This makes this compound a useful tool for structure-activity relationship (SAR) studies aimed at optimizing peptide-protein interactions.

Synthesis of Enzyme Inhibitors

D-phenylalanine derivatives are key components in a variety of enzyme inhibitors. For instance, D-4-methylphenylalanine is incorporated into inhibitors of Pin1, an enzyme implicated in various diseases, including cancer and Alzheimer's disease.[4][13] The use of this compound in the synthesis of such inhibitors allows for the precise and controlled assembly of the final molecule.

The following diagram illustrates the role of this compound as a building block in the synthesis of a modified peptide.

cluster_peptide_synthesis Application in Peptide Synthesis Cbz_AA1 This compound Coupling Peptide Coupling (e.g., with an amino acid ester) Cbz_AA1->Coupling Dipeptide Cbz-Dipeptide Coupling->Dipeptide Deprotection Cbz Deprotection (Catalytic Hydrogenation) Dipeptide->Deprotection Free_Amine_Dipeptide Dipeptide with free N-terminus Deprotection->Free_Amine_Dipeptide Further_Coupling Further Peptide Couplings Free_Amine_Dipeptide->Further_Coupling Final_Peptide Modified Peptide Further_Coupling->Final_Peptide

Role of this compound in peptide synthesis.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and the scale of the reaction.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methyl-D-phenylalanine

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Dissolution: Dissolve 4-Methyl-D-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Deprotection of the Cbz Group

Materials:

  • Cbz-protected peptide

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

This compound is a strategically important building block for the synthesis of modified peptides and small molecule therapeutics. Its unique structural features—the D-configuration conferring enzymatic stability and the para-methyl group for modulating hydrophobic interactions—make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and key applications, along with detailed experimental protocols. The continued exploration of such non-canonical amino acids will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cbz Group Removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Cbz Group and Its Strategic Removal

The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, revolutionized the field of peptide synthesis and remains a cornerstone of modern organic chemistry.[1] Its utility lies in its remarkable stability across a wide spectrum of reaction conditions, including both basic and mildly acidic environments, which provides chemists with significant flexibility during complex multi-step syntheses. The strategic removal of the Cbz group is a critical deprotection step, and among the various methods developed, palladium-catalyzed hydrogenolysis is preeminent due to its mild conditions, high efficiency, and clean reaction profiles.[2][3][4] This method typically yields the free amine, with toluene and carbon dioxide as the only byproducts, greatly simplifying downstream purification processes.[5]

This comprehensive guide provides an in-depth exploration of palladium-catalyzed Cbz group removal, detailing the underlying mechanisms, comparing various catalytic systems, and offering validated, step-by-step protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to successfully implement these essential transformations.

Mechanistic Insights: The Role of Palladium in C-O Bond Cleavage

The removal of the Cbz group via palladium catalysis is a form of hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen. The process occurs on the surface of a heterogeneous palladium catalyst, most commonly palladium on an activated carbon support (Pd/C).[3]

The accepted mechanism can be summarized in the following key steps:[3][5]

  • Adsorption: Both the Cbz-protected amine and the hydrogen source (e.g., H₂ gas) adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming highly reactive palladium hydride species.

  • Hydrogenolysis: The activated hydrogen species attack the benzylic C-O bond of the adsorbed Cbz group. This is the key bond-breaking step, leading to the formation of toluene and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing the deprotected free amine and carbon dioxide.[1][5]

  • Desorption: The final products (amine, toluene, and CO₂) desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[3]

G

Comparative Overview of Palladium-Catalyzed Deprotection Systems

The choice of the specific palladium catalyst and hydrogen source is critical and depends on the substrate's structural features, the presence of other functional groups, and the desired reaction kinetics. Below is a comparative summary of commonly employed systems.

Catalyst System Hydrogen Source Typical Solvents Conditions Key Advantages & Considerations References
10% Pd/C H₂ (gas, 1 atm or balloon)MeOH, EtOH, EtOAc, THFRoom TempThe most common and versatile method. Can be sluggish for hindered substrates.[2]
Pd(OH)₂/C (Pearlman's Catalyst) H₂ (gas)MeOH, EtOHRoom TempMore active than Pd/C, useful for stubborn deprotections. Less prone to causing hydrogenolysis of other sensitive groups.[2]
10% Pd/C Ammonium Formate (HCOONH₄)MeOH, EtOH, iPrOHRoom Temp to RefluxCatalytic Transfer Hydrogenation (CTH). Avoids the use of flammable H₂ gas. Often faster and more chemoselective.[2][6][7][2][6][7][8]
10% Pd/C Formic Acid (HCOOH)MeOH, EtOHRoom TempCTH method. Formic acid can also help prevent product inhibition by protonating the product amine.[9]
10% Pd/C Triethylsilane (Et₃SiH)VariousRoom TempMild CTH reagent. Can provide high chemoselectivity.[2][10]
10% Pd/C + NaBH₄ In situ generated H₂MeOHRoom TempExtremely rapid deprotection, often complete in minutes.[11][12][11]

Detailed Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Pd/C and Hydrogen Gas

This protocol outlines the most conventional method for Cbz deprotection and is suitable for a wide range of substrates.

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (typically a balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., MeOH, EtOH). The concentration is typically in the range of 0.05-0.2 M.

  • Inerting: Flush the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Always handle in an inert atmosphere and avoid creating dust.[13]

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock.

  • Gas Exchange: Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the reaction atmosphere is composed solely of hydrogen.[14]

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Work-up: Upon completion, purge the flask with inert gas to remove excess hydrogen.[15]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the flask and the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product. Safety Note: Do not allow the catalyst on the filter to dry out.[15] Quench the wet catalyst pad with water immediately after filtration to minimize fire risk.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude deprotected amine, which can be used as is or purified further if necessary.

G start Start dissolve Dissolve Cbz-Amine in Solvent start->dissolve inert Flush with Inert Gas dissolve->inert add_catalyst Add Pd/C Catalyst inert->add_catalyst h2_setup Setup H₂ Balloon add_catalyst->h2_setup purge Evacuate & Backfill with H₂ (3x) h2_setup->purge react Stir Vigorously at Room Temp purge->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete purge_inert Purge with Inert Gas monitor->purge_inert Complete filter Filter through Celite® purge_inert->filter concentrate Concentrate Filtrate filter->concentrate end End concentrate->end

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol is an excellent alternative to using hydrogen gas, offering enhanced safety and often faster reaction times.[2]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C), 10-20 mol%

  • Ammonium Formate (HCOONH₄), 5-10 equivalents

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Celite® for filtration

Procedure:

  • Setup: In a round-bottom flask, combine the Cbz-protected amine (1.0 equiv) and 10% Pd/C (10-20 mol%) in methanol or ethanol.[6]

  • Reagent Addition: To the stirred suspension, add ammonium formate (5-10 equiv) in a single portion.[6] An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or heat gently to reflux to increase the reaction rate.[6][16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 0.5 to 2 hours.[2]

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature (if heated). Filter the mixture through a pad of Celite® and wash the pad with the solvent. Concentrate the filtrate under reduced pressure. The crude product will contain ammonium formate salts, which can often be removed by partitioning the residue between an organic solvent (e.g., EtOAc or CH₂Cl₂) and water. The organic layer is then dried and concentrated to yield the purified amine.

Troubleshooting and Optimization

Issue Potential Cause Recommended Action(s) References
Slow or Incomplete Reaction Inactive Catalyst: The Pd/C may be old or poisoned.Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's (Pd(OH)₂/C).[2]
Catalyst Poisoning: Substrate or solvent contains sulfur, phosphorus, or other catalyst poisons.Purify the starting material. Increase catalyst loading. Switch to a non-hydrogenation deprotection method if poisoning is severe.[2][16]
Poor Solubility: Substrate is not fully dissolved in the chosen solvent.Screen alternative solvents or use co-solvent systems (e.g., MeOH/THF, EtOH/EtOAc). Moderate heating may also improve solubility.[9][16]
Product Inhibition: The product amine coordinates to the palladium surface, deactivating the catalyst.Perform the reaction in an acidic solvent (e.g., add 1-2 equivalents of acetic acid) to protonate the amine and prevent coordination.[2][9][16]
Reduction of Other Functional Groups Over-reduction: Conditions are too harsh for sensitive groups (e.g., alkenes, alkynes, nitro groups).Switch to a milder Catalytic Transfer Hydrogenation (CTH) method, which is often more chemoselective.[2] Consider non-hydrogenolytic methods if necessary.[2]
Difficulty Filtering Catalyst Fine Catalyst Particles: Catalyst particles are passing through the filter aid.Use a finer grade of Celite or a membrane filter (e.g., 0.45 µm PTFE).[5]

Safety Considerations

  • Pyrophoric Catalysts: Palladium on carbon, particularly after use, can be pyrophoric and may ignite in air, especially when dry.[13] Always handle used catalysts under a wet solvent layer and quench with water before disposal.[13][15]

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide concentration range (4-76%).[15] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[17][18] Ensure all equipment is properly assembled and leak-tested before introducing hydrogen.[17]

  • Pressure Equipment: When using high-pressure hydrogenation reactors (e.g., a Parr shaker), ensure the equipment is rated for the intended pressure and temperature.[18] Always follow the manufacturer's operational and safety guidelines.[17]

Conclusion

Palladium-catalyzed hydrogenolysis remains a powerful and reliable method for the removal of the Cbz protecting group. By understanding the reaction mechanism, carefully selecting the catalyst system, and adhering to optimized protocols, researchers can achieve clean, efficient, and scalable deprotections. This guide provides the foundational knowledge and practical steps to successfully navigate this critical transformation in organic synthesis, empowering scientists to advance their research and development objectives.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • How to improve the efficiency of Cbz group removal - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine - Benchchem. (n.d.).
  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
  • Technical Support Center: Cbz Removal in PROTAC Synthesis - Benchchem. (n.d.).
  • Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671–5674.
  • Hydrogenation SOP. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4).
  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem. (n.d.).
  • Pu, X., Li, G., & Sripada, A. (2019). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. ACS Omega, 4(27), 22616–22627.
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • Salo, K., Kumar, P., & Salo, H. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. Organic Letters, 6(18), 3043–3046.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem. (n.d.).
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.).
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018, November 15). ResearchGate.
  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.).
  • Ram, S., & Spicer, L. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025, December 17). PubMed.
  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal - Benchchem. (n.d.).
  • Highly chemoselective Pd-C catalytic hydrodechlorination leading to the highly efficient N-debenzylation of benzylamines. (2009, August 7). PubMed.
  • Mori, K., Hori, R., & Iida, A. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(26), 21877–21884.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2026, January 8). R Discovery.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? (n.d.). ECHEMI.

Sources

Application Notes and Protocols for the HPLC Purification of Peptides Containing Cbz-4-Methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids, such as the hydrophobically modified Cbz-4-Methyl-D-Phenylalanine, into peptide sequences is a critical strategy in modern drug development to enhance stability, receptor affinity, and pharmacokinetic profiles.[1][2] However, the bulky and hydrophobic nature of the benzyloxycarbonyl (Cbz) protecting group and the 4-methylphenyl moiety presents significant challenges during purification. This document provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of these complex peptides, addressing common issues such as poor solubility, aggregation, and on-column challenges. Detailed protocols for method development, optimization, and post-purification analysis are presented to aid researchers, scientists, and drug development professionals in achieving high-purity peptides suitable for downstream applications.

Introduction: The Challenge of Hydrophobic Moieties

The chemical synthesis of peptides, particularly through Solid Phase Peptide Synthesis (SPPS), has become a cornerstone of biomedical research and pharmaceutical development.[3][4][5] SPPS allows for the controlled, stepwise assembly of amino acids to create peptides with defined sequences.[3] The use of protecting groups, such as the Cbz group, is fundamental to prevent unwanted side reactions during synthesis.[6][7]

The Cbz group, while foundational in peptide chemistry, along with the inherent hydrophobicity of the 4-methylphenyl side chain, significantly increases the overall nonpolar character of the peptide.[8] This heightened hydrophobicity can lead to several challenges during purification:

  • Poor Solubility: Peptides rich in hydrophobic residues often exhibit limited solubility in the aqueous mobile phases typically used in RP-HPLC.[9][10][11]

  • Aggregation: The tendency for hydrophobic peptides to aggregate can lead to peak broadening, reduced resolution, and even precipitation on the column.[9][11]

  • Irreversible Binding: In extreme cases, highly hydrophobic peptides can bind irreversibly to the stationary phase, resulting in low recovery.[11]

This guide will systematically address these challenges by providing a logical framework for method development and optimization.

The Lynchpin of Purification: Reversed-Phase HPLC

RP-HPLC is the standard and most powerful technique for the purification of synthetic peptides.[12][13] The separation mechanism is based on the differential partitioning of the peptide between a nonpolar (hydrophobic) stationary phase and a polar mobile phase.[1][14] By gradually increasing the concentration of an organic solvent in the mobile phase, peptides are eluted in order of increasing hydrophobicity.[14]

The Critical Role of the Stationary Phase

The choice of the stationary phase is paramount for the successful purification of hydrophobic peptides.

  • Column Chemistry: While C18 columns are the workhorse for peptide separations, for highly hydrophobic peptides containing this compound, a less retentive stationary phase may be necessary to avoid irreversible binding.[11] Consider C8, C4, or phenyl-based columns.

  • Pore Size: Wide-pore silica (300 Å) is generally recommended for peptides to ensure the molecule can freely access the bonded phase within the pores of the silica particles.[15]

Parameter Recommendation for this compound Peptides Rationale
Stationary Phase C8, C4, or PhenylReduces the risk of irreversible binding of highly hydrophobic peptides.
Pore Size 300 ÅAllows for better interaction between the peptide and the stationary phase.
Particle Size 5-10 µm (Preparative)Offers a good balance between resolution and backpressure for purification.

Crafting the Mobile Phase: A Symphony of Solvents and Additives

The composition of the mobile phase is the most versatile tool for optimizing peptide separations in RP-HPLC.[14]

Mobile Phase Constituents
  • Mobile Phase A (Aqueous): HPLC-grade water with an acidic additive.

  • Mobile Phase B (Organic): Acetonitrile (ACN) is the most common organic modifier due to its low viscosity and UV transparency.[15][16] For particularly stubborn hydrophobic peptides, isopropanol can be a stronger eluting solvent.

  • The Power of Additives: Acidic additives are crucial for good chromatography of peptides.[17] They serve two primary purposes:

    • Ion Pairing: Additives like trifluoroacetic acid (TFA) form ion pairs with the charged residues of the peptide, masking their polarity and enhancing their interaction with the stationary phase.[18]

    • Suppressing Silanol Interactions: They protonate residual silanol groups on the silica surface, minimizing secondary interactions that can lead to peak tailing.

Additive Typical Concentration Pros Cons
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent ion-pairing agent, improves peak shape.[18]Can cause ion suppression in mass spectrometry (MS).
Formic Acid (FA) 0.1% (v/v)MS-compatible.[18]May result in broader peaks compared to TFA.
Difluoroacetic Acid (DFA) 0.1% (v/v)A good compromise between TFA and FA for LC-MS applications.[18]Less common than TFA and FA.

For peptides containing the Cbz group, which has a distinct UV absorbance, detection is often performed at 254 nm or 260 nm, in addition to the standard 214-220 nm for the peptide backbone.[19][20]

The Workflow: From Crude to Pure

The purification process is a systematic progression from initial analysis to final purity assessment.

Caption: A typical workflow for the HPLC purification of synthetic peptides.

Step-by-Step Experimental Protocols

Protocol 1: Analytical HPLC for Method Development

This initial step is crucial for understanding the chromatographic behavior of your crude peptide and for developing an effective purification gradient.[16]

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent. For hydrophobic peptides, this may require a small amount of organic solvent like acetonitrile or DMSO.[11][21] A good starting point is a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • HPLC System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm, 300 Å

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 220 nm and 254 nm

  • Initial Scouting Gradient:

    • A broad gradient is used to determine the approximate elution point of the peptide.[16]

    • Gradient: 5% to 95% B over 30 minutes.

  • Gradient Optimization:

    • Once the elution point is known, a shallower gradient around that point will improve resolution.[15][22]

    • For example, if the peptide elutes at 60% B in the scouting run, a new gradient of 50% to 70% B over 30 minutes can be employed. A typical shallow gradient for peptides is an increase of 1% B per minute.[22]

Protocol 2: Preparative HPLC Purification

The goal of preparative HPLC is to isolate the target peptide in high purity.[16]

  • System and Method Scaling:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Scale the flow rate according to the column diameter.

    • The optimized analytical gradient is directly transferable.

  • Sample Loading:

    • Dissolve the crude peptide in the minimal amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration that maintains solubility.

    • The amount of sample that can be loaded depends on the column size and the complexity of the crude mixture.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. It is advisable to collect smaller fractions around the main peak to maximize the purity of the final pooled product.

Protocol 3: Post-Purification Analysis

After purification, it is essential to confirm the purity and identity of the isolated peptide.[23][24]

  • Purity Assessment by Analytical HPLC:

    • Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method.

    • Pool the fractions that meet the desired purity level (typically >95%).

  • Identity Confirmation by Mass Spectrometry:

    • Mass spectrometry is used to confirm that the purified peptide has the correct molecular weight.[23][25] This is a critical quality control step.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Ensure adequate concentration of acidic additive (e.g., 0.1% TFA).
Low Recovery Irreversible binding to the column.Use a less hydrophobic stationary phase (C8, C4, or Phenyl).[11] Increase the column temperature.[11]
Peak Splitting or Broadening Peptide aggregation.Add a small amount of organic solvent to the sample diluent. Increase the column temperature.
Inadequate Resolution Gradient is too steep.Employ a shallower gradient around the elution point of the target peptide.[15][22]

Conclusion

The successful HPLC purification of peptides containing the hydrophobic this compound moiety requires a systematic and logical approach to method development. By carefully selecting the stationary phase, optimizing the mobile phase composition and gradient, and employing robust analytical techniques for post-purification analysis, researchers can overcome the challenges associated with these complex molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for achieving high-purity peptides for a wide range of scientific and therapeutic applications.

References

  • Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Retrieved from [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • MolecularCloud. (2024, December 18). Ensuring Quality by Peptide Purity Testing. Retrieved from [Link]

  • (2025, November 21). How to Test Peptide Purity: Methods and Analysis Guide. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Cortes-Clerget, M., Berthon, J.-Y., Krolikiewicz-Renimel, I., Chaisemartin, L., & Lipshutz, B. H. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(19), 4564–4569. [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

  • Brieflands. (2022, July 29). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 301–324. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature protocols, 2(1), 191–197. [Link]

  • Bofill, R., Rabanal, F., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183. [Link]

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6544472, Cbz-N-methyl-L-phenylalanine. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules (Basel, Switzerland), 25(11), 2673. [Link]

  • UCL Discovery. (n.d.). protein engineering by chemical methods. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press.
  • Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • Goto, A., Sudo, R., & Goto, M. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of the Japan Oil Chemists' Society, 70(6), 333–337. [Link]

Sources

Application Note: Advanced Characterization of Peptides Containing 4-Methyl-Phenylalanine via High-Resolution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (NCAAs) such as 4-methyl-phenylalanine (4-Me-Phe) is a critical strategy in the development of therapeutic peptides, particularly for enhancing proteolytic stability and optimizing receptor selectivity (e.g., in GLP-1 analogs and stapled peptides). However, the analytical characterization of 4-Me-Phe presents specific challenges due to its isobaric nature with other common modifications (e.g., N-methylation, Asp-to-Glu substitution). This guide provides a definitive protocol for the identification, sequencing, and differentiation of 4-Me-Phe residues using High-Resolution Mass Spectrometry (HRMS), focusing on diagnostic immonium ion monitoring and retention time behavior.

Physicochemical Properties & MS Theory[1][2][3]

To accurately detect 4-Me-Phe, one must understand its behavior in the gas phase compared to the native Phenylalanine (Phe).

Mass Spectrometry Constants

The substitution of a hydrogen atom with a methyl group at the para position of the phenyl ring results in a mass shift of +14.0157 Da .

ResidueFormula (Residue)Monoisotopic Mass (Da)Immonium Ion FormulaImmonium Ion m/z
Phenylalanine (Phe)

147.0684

120.0813
4-Methyl-Phe

161.0841

134.0970
Difference

+14.0157

+14.0157
The Diagnostic "Smoking Gun"

While the precursor mass shift (+14 Da) indicates presence, it does not confirm location or identity. The +14 Da shift could theoretically arise from methylation of a Lysine, Arginine, or the N-terminus.

  • The Solution: The immonium ion at m/z 134.0970 is the specific diagnostic marker for methyl-phenylalanine. It is formed by the internal fragmentation of the side chain combined with the amine nitrogen.

  • Differentiation:

    • Methylated Lysine produces immonium ions at m/z 98.097 or diagnostic ions at m/z 59.073 (trimethyl-lysine).

    • Asp-to-Glu (+14 Da) produces no 134.0970 ion.

Experimental Workflow

The following diagram outlines the decision process for confirming 4-Me-Phe in a peptide sequence.

G Start Sample: Synthetic/ Biological Peptide LC LC Separation (C18 Column) Start->LC MS1 MS1 Full Scan (Check Precursor Mass) LC->MS1 CheckMass Mass Shift observed? (+14.0157 Da vs Native) MS1->CheckMass MS2 HCD Fragmentation (NCE 28-35%) CheckMass->MS2 Yes ResultNeg REJECT: Other Methylation/Substitution CheckMass->ResultNeg No ImmCheck Check Diagnostic Ion m/z 134.0970 MS2->ImmCheck ResultPos CONFIRMED: 4-Me-Phe Present ImmCheck->ResultPos Present ImmCheck->ResultNeg Absent ResultIso WARNING: Isomer Check Required (Compare RT with Standard) ResultPos->ResultIso If Isomers Possible (2-Me, 3-Me, 4-Me)

Figure 1: Decision tree for the identification of 4-Me-Phe using LC-MS/MS. Note the critical reliance on the 134.0970 diagnostic ion.

Protocol 1: Chromatographic Separation

4-Me-Phe is more hydrophobic than Phe due to the addition of the methyl group. This property is vital for distinguishing it from hydrophilic contaminants or isomers.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

Gradient Method (Standard Peptide):

Time (min) % Mobile Phase B Flow Rate (mL/min) Description
0.0 5 0.3 Equilibration
1.0 5 0.3 Load
20.0 45 0.3 Gradient Elution
22.0 95 0.3 Wash

| 25.0 | 5 | 0.3 | Re-equilibration |

Expected Result: The peptide containing 4-Me-Phe will elute later (higher %B) than the wild-type Phe-containing peptide.

  • Validation Step: If you suspect a mixture of isomers (e.g., 3-Me-Phe vs 4-Me-Phe), you must run a synthetic standard of each. 4-Me-Phe typically elutes last among the ortho/meta/para isomers on a standard C18 column due to the accessible surface area of the hydrophobic moiety.

Protocol 2: MS/MS Configuration & Sequencing

Standard "Shotgun" proteomics methods often miss immonium ions because the low-mass cutoff is set too high (often m/z 150+). You must adjust the acquisition parameters.

Instrument Settings (Orbitrap Example):

  • Ion Source: ESI (Electrospray Ionization).[1][2][3]

  • MS1 Resolution: 60,000 or 120,000.

  • MS2 Fragmentation: HCD (Higher-energy Collisional Dissociation).[4]

    • Why HCD? HCD is superior to CID for generating low-mass immonium ions.

  • Normalized Collision Energy (NCE): Stepped NCE (e.g., 25, 30, 35).

    • Reasoning: Lower energy preserves the peptide backbone (b/y ions) for sequencing; higher energy ensures the phenylalanine side chain fragments to produce the 134.0970 marker.

  • Scan Range (Critical): Start at m/z 100 .

    • Warning: Default settings often start MS2 at m/z 150. You must lower this to detect the 134.0970 ion.

Data Analysis Step-by-Step:

  • Extract Ion Chromatogram (XIC): In your analysis software (Xcalibur, Skyline, MassHunter), extract the XIC for m/z 134.0970 with a narrow tolerance (± 5 ppm).

  • Correlate with Precursor: Ensure the XIC peak aligns perfectly with the retention time of your peptide precursor.

  • Sequence Mapping:

    • Look for the mass gap of 161.0841 Da in the b/y ion series.

    • Example: If

      
       is 400.00 and 
      
      
      
      is 561.08, the difference is 161.08, confirming the location of the 4-Me-Phe residue.

Troubleshooting & Isomer Differentiation

Distinguishing 4-Me-Phe from N-Methyl-Phe

Both modifications add +14.0157 Da.

  • Evidence A (Immonium): 4-Me-Phe yields m/z 134.0970. N-Me-Phe yields m/z 120.0813 (standard Phe immonium) but generates a unique internal fragment or a shifted

    
     ion.
    
  • Evidence B (Fragmentation): N-methylation removes the amide hydrogen. Consequently, N-Me-Phe residues cannot form typical

    
    -ions if the cleavage requires a mobile proton at that specific amide bond (though this is nuanced in gas phase). More importantly, N-methylated peptides often show enhanced 
    
    
    
    -ion series formation N-terminal to the modification.
Distinguishing 4-Me-Phe from 3-Me-Phe (Meta) or 2-Me-Phe (Ortho)

Mass spectrometry fragmentation is often identical for these positional isomers.

  • Strategy: Retention Time Translation.

  • Protocol:

    • Synthesize or purchase standards for 4-Me-Phe and its isomers.

    • Spike the standards into a blank matrix.

    • Measure RT.[1][5][6]

    • 4-Me-Phe (Para) usually has the strongest interaction with C18 stationary phases due to the exposed nature of the methyl group compared to the sterically hindered Ortho position.

Automated Analysis Workflow (Bioinformatics)

When processing data in software like MaxQuant or Proteome Discoverer:

  • Define Custom Modification:

    • Name: Phe4Me

    • Composition: H(2) C(1) (Add to Phenylalanine) -> Total shift +14.01565.

    • Specificities: Phenylalanine (F).[7][8][9]

  • Diagnostic Ion Filtering:

    • Configure the search engine to score the presence of m/z 134.0970 highly.

DataFlow Raw Raw MS Data Search Search Engine (Define Mod: +14.0157 @ F) Raw->Search Filter Filter: Diagnostic Ion (m/z 134.0970 present?) Search->Filter Report Final Sequence Confirmation Filter->Report

Figure 2: Data processing logic for automated identification.

References

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [Link]

    • Key Insight: Defines standard immonium ion masses and nomenclature for peptide fragment
  • Torella, C., et al. (2008). Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]

    • Key Insight: Establishes the correlation between immonium ion intensity and the presence of specific amino acids in the sequence.
  • Key Insight: Provides comparative protocols for LC-MS validation of phenylalanine derivatives and mass shift calcul
  • Julian, R. R., et al. (2023).[10] New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

    • Key Insight: Discusses statistical frameworks for distinguishing isomers (like methyl-phenylalanine variants) when MS2 spectra are similar.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Racemization in Cbz-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of racemization during the coupling of N-Cbz-protected amino acids. Our goal is to equip you with the foundational knowledge and practical strategies to maintain the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Cbz-amino acid coupling, and why is it a concern?

A: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers.[1] In peptide synthesis, this results in the formation of diastereomeric peptides, which can be challenging to separate and may exhibit altered or diminished biological activity.[1] The therapeutic efficacy and safety of a peptide are intrinsically linked to its precise three-dimensional structure, making the prevention of racemization a critical aspect of synthesis.[1]

Q2: How does the Cbz (benzyloxycarbonyl) protecting group help in minimizing racemization?

A: The Cbz group, like other urethane-based protecting groups (e.g., Fmoc and Boc), generally helps to preserve the optical purity of the amino acid during activation.[2] The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate.[2][3] The urethane structure of the Cbz group disfavors the formation of this oxazolone, thereby reducing the likelihood of racemization compared to acyl protecting groups.[2][4]

Q3: Which Cbz-protected amino acids are most susceptible to racemization?

A: While the Cbz group offers good protection, certain amino acids are inherently more prone to racemization under standard coupling conditions. These include:

  • Histidine (His): The side-chain imidazole group can catalyze racemization.[1][5]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[1][5]

  • Serine (Ser): Can be susceptible to racemization.[1][6]

  • Phenylalanine (Phe): Also noted to be prone to racemization.[1]

Q4: What is the primary mechanism of racemization during the coupling step?

A: The dominant pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate from the activated Cbz-amino acid.[3][7][8] The proton on the α-carbon of this planar intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[3][8] The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of L- and D-peptides.[3] A less common mechanism is the direct abstraction of the α-proton by a base.[2][7]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to troubleshooting when you detect diastereomeric impurities in your product.

Problem 1: Significant Racemization Detected with Carbodiimide Coupling Reagents (e.g., DCC, DIC)

Possible Causes:

  • Absence of Racemization-Suppressing Additives: Carbodiimides alone can lead to high rates of racemization.[9][10]

  • Formation of N-acylurea: A common side reaction with carbodiimides that can be exacerbated by higher temperatures.[2]

  • Prolonged Activation Time: Allowing the Cbz-amino acid to be activated for too long before the addition of the amine component increases the window for oxazolone formation.[6]

Solutions:

  • Incorporate Additives: Always use carbodiimides in conjunction with racemization-suppressing additives.[2][9] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1][11]

    • 1-Hydroxybenzotriazole (HOBt): A classic and effective choice for suppressing racemization.[2][5]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at accelerating coupling and suppressing racemization, though its availability can be limited due to its explosive properties.[2]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, demonstrating low racemization at high coupling rates.[2][11]

  • Control Temperature: Perform carbodiimide-mediated couplings at lower temperatures (e.g., 0°C) to minimize side reactions like N-acylurea formation.[1][2]

  • Minimize Pre-activation Time: Add the coupling reagent to the mixture of the Cbz-amino acid and additive immediately before introducing the amine component.[6][9]

Problem 2: Racemization Occurring with Uronium/Aminium or Phosphonium Reagents (e.g., HBTU, HATU, PyBOP)

Possible Causes:

  • Inappropriate Base: The type and concentration of the base used are critical. Strong, non-sterically hindered bases can significantly promote racemization.[1][9]

  • High Reaction Temperature: Elevated temperatures, while increasing the reaction rate, also accelerate the rate of racemization.[1][12][13]

Solutions:

  • Optimize Base Selection:

    • Recommended: Use a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) and N-methylmorpholine (NMM) are generally preferred over stronger bases.[9][11]

    • Use with Caution: Diisopropylethylamine (DIPEA) is a strong base and can increase racemization. If its use is necessary, employ the minimum effective concentration.[9]

  • Temperature Management:

    • Conduct couplings at room temperature or below (e.g., 0°C).[1]

    • For microwave-assisted syntheses, consider lowering the coupling temperature, especially for sensitive amino acids like His and Cys.[13][14]

Problem 3: Persistent Racemization Despite Using Additives and Optimized Bases

Possible Causes:

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization.[1]

  • Extended Reaction Times: Long coupling times can increase the opportunity for epimerization.

Solutions:

  • Solvent Choice: Where solubility allows, consider using less polar solvents, which may help reduce racemization.[1] However, solvent choice is often dictated by the solubility of reagents and, in solid-phase synthesis, the swelling of the resin.[1][15]

  • Reaction Monitoring: Monitor the reaction progress to avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the workup.

Data Summary and Reagent Comparison

The choice of coupling reagent and additive is paramount in controlling racemization. The following table provides a comparative overview.

Coupling Reagent ClassCommon ExamplesRacemization Potential (without additives)Recommended AdditivesKey Considerations
Carbodiimides DCC, DIC, EDCHighHOBt, HOAt, OxymaAdditives are essential for suppressing racemization.[2][10]
Uronium/Aminium Salts HBTU, HATU, HCTUModerate to LowHOAt (often incorporated in HATU)Generally offer high coupling efficiency and lower racemization than carbodiimides alone.[3][16]
Phosphonium Salts PyBOP, BOPModerate to LowHOBt (often incorporated in PyBOP)Highly efficient, with minimal racemization.[10][16] BOP produces a carcinogenic byproduct.[16][17]

Visualizing the Mechanism of Racemization

The following diagram illustrates the critical oxazolone-mediated pathway for racemization during peptide coupling.

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Cbz_AA Cbz-Amino Acid (L) Activated_Ester Activated Ester (L) Cbz_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral) Activated_Ester->Oxazolone Cyclization Peptide_L L-Peptide Activated_Ester->Peptide_L + Amine Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ Oxazolone->Peptide_L + Amine Peptide_D D-Peptide (Racemized) Oxazolone->Peptide_D + Amine Amine Amine Nucleophile

Caption: Oxazolone-mediated racemization pathway.

Experimental Protocol: Minimizing Racemization During a DIC/Oxyma Coupling

This protocol provides a general framework for coupling a Cbz-protected amino acid while minimizing the risk of racemization.

Materials:

  • Cbz-protected amino acid (1.0 eq)

  • Amine component (hydrochloride salt) (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • OxymaPure® (1.1 eq)

  • N-methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Cbz-protected amino acid (1.0 eq), the amine component (1.0 eq), and OxymaPure® (1.1 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) to the cooled solution and stir for 5 minutes.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion as monitored by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or recrystallization as required.

Workflow for Racemization Prevention:

Prevention_Workflow start Start Coupling reagent Select Coupling Reagent (e.g., DIC) start->reagent additive Choose Additive (e.g., Oxyma, HOBt) reagent->additive base Select Weak/Hindered Base (e.g., NMM, Collidine) additive->base temp Control Temperature (Start at 0°C) base->temp time Minimize Pre-activation and Reaction Time temp->time end Pure Product time->end

Caption: Key steps for minimizing racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Tebo, A. G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2), e2313692120. [Link]

  • Marks, C. L., & Miller, J. L. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Foundations of Chemistry. [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6649–6655. [Link]

  • Nishiuchi, Y., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 40-46. [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Jadav, Y., & Yudin, A. K. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • Souza, D. E., et al. (2014). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 20(2), 104-110. [Link]

  • Ovchinnikov, V. A., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (17), 1634-1635. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443–464. [Link]

  • Kumar, A., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. [Link]

  • Britton, J., et al. (2025). Solvent-Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv. [Link]

  • ResearchGate. (2017). Racemization in amino acids?. ResearchGate. [Link]

  • S. d'Amora, C., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Journal of Peptide Science, e3563. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Cbz Deprotection of Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Carboxybenzyl (Cbz) group deprotection, with a specialized focus on phenylalanine (Phe) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during this critical synthetic step. Here, we move beyond standard protocols to explore the underlying chemistry, troubleshoot common and unexpected side reactions, and provide field-tested solutions to ensure the integrity of your target molecules.

Table of Contents
  • Foundational Principles: Understanding Cbz Deprotection

    • Why Cbz for Phenylalanine?

    • Core Deprotection Methodologies: An Overview

  • Troubleshooting Guide & FAQs

    • Section A: Issues in Catalytic Hydrogenolysis

      • FAQ 1: My hydrogenolysis reaction is sluggish or incomplete. What are the primary causes and solutions?

      • FAQ 2: I'm observing a significant byproduct with a mass corresponding to N-benzylation of my product. How can I prevent this?

      • FAQ 3: Is there a risk of reducing the aromatic ring of phenylalanine during hydrogenolysis?

      • FAQ 4: How can I deprotect a Cbz-Phe derivative that also contains a sulfur moiety (e.g., methionine, cysteine)?

    • Section B: Complications in Acid-Mediated Deprotection

      • FAQ 5: My reaction with HBr in Acetic Acid is producing multiple unidentified aromatic byproducts. What's happening?

      • FAQ 6: Can the Cbz deprotection cause racemization of the phenylalanine stereocenter?

    • Section C: General & Analytical Issues

      • FAQ 7: What are the best analytical methods to monitor the reaction and identify side products?

  • Validated Experimental Protocols

    • Protocol 1: Standard Catalytic Hydrogenolysis (Pd/C, H₂)

    • Protocol 2: Transfer Hydrogenation for Sensitive Substrates

    • Protocol 3: Acid-Mediated Deprotection with Scavengers

  • References

Foundational Principles: Understanding Cbz Deprotection
Why Cbz for Phenylalanine?

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas in the 1930s.[1] For phenylalanine, it offers several distinct advantages:

  • Robustness: Cbz-protected amines are stable to a wide array of reagents and conditions, including mildly acidic and basic media used for the cleavage of other protecting groups like Boc and Fmoc, respectively.[2]

  • Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of amino acid derivatives, simplifying purification.[3]

  • Racemization Resistance: The urethane linkage of the Cbz group significantly reduces the susceptibility of the adjacent chiral center to racemization during peptide coupling steps compared to N-acyl groups.[3]

Core Deprotection Methodologies: An Overview

The removal of the Cbz group primarily relies on cleaving the benzylic C-O bond. The three most common strategies are summarized below.

Deprotection MethodReagents & ConditionsAdvantagesKey Limitations
Catalytic Hydrogenolysis H₂ (gas), Pd/C, in MeOH, EtOH, or EtOAcVery clean byproducts (toluene, CO₂); mild conditions.[4]Catalyst poisoning by sulfur; incompatible with other reducible groups (alkenes, alkynes, some halides).[5][6]
Catalytic Transfer Hydrogenolysis Ammonium formate, formic acid, or NaBH₄ with Pd/C.[3][4]Avoids use of flammable H₂ gas; often faster and milder.[4]Still susceptible to catalyst poisoning.
Acidolysis HBr in Acetic Acid (AcOH), TFA, Lewis Acids (e.g., AlCl₃).[3][7]Orthogonal to hydrogenation; useful for substrates with reducible groups.[8]Harsh conditions; can cause side reactions with sensitive residues (Phe, Trp, Met).[9]
Troubleshooting Guide & FAQs

This section addresses specific issues encountered in the lab, focusing on the "why" behind the problem and providing actionable solutions.

Section A: Issues in Catalytic Hydrogenolysis

This is one of the most common issues. The root cause can usually be traced to the catalyst, the substrate/product, or the hydrogen source.

  • Cause 1: Catalyst Inactivation (Poisoning)

    • Explanation: The palladium catalyst's active sites are highly susceptible to poisoning by Lewis bases, particularly sulfur-containing compounds (e.g., residual thiols, methionine residues) and sometimes by the product amine itself (product inhibition).[4]

    • Troubleshooting Workflow:

Start Incomplete Hydrogenolysis Check_Purity Verify Substrate & Solvent Purity (Sulfur/Amine Contaminants?) Start->Check_Purity Check_Solubility Is Substrate Fully Dissolved? Start->Check_Solubility No Impurities Found Fresh_Cat Use Fresh, High-Quality Pd/C Check_Purity->Fresh_Cat Impurities Suspected Increase_Cat Increase Catalyst Loading (e.g., 10 -> 20 mol%) Add_Acid Add Weak Acid (e.g., 1-2 eq. AcOH) to Protonate Product Amine Increase_Cat->Add_Acid Product Inhibition Suspected Fresh_Cat->Increase_Cat Success Reaction Complete Add_Acid->Success Change_Solvent Switch/Mix Solvents (e.g., MeOH, EtOH/THF, EtOAc) Check_Solubility->Change_Solvent No Check_H2 Check H₂ Supply & Dispersion Check_Solubility->Check_H2 Yes Increase_Temp Gently Increase Temperature (e.g., to 40°C) Change_Solvent->Increase_Temp Increase_Temp->Success Increase_Pressure Increase H₂ Pressure (e.g., 1 atm -> 50 psi) Check_H2->Increase_Pressure Vigorous_Stir Ensure Vigorous Stirring Increase_Pressure->Vigorous_Stir Vigorous_Stir->Success

Caption: Troubleshooting workflow for incomplete hydrogenolysis.

  • Cause 2: Poor Substrate Solubility

    • Explanation: Heterogeneous catalysis requires the substrate to have access to the catalyst surface. If your Cbz-Phe derivative is poorly soluble, the reaction rate will be severely limited.

    • Solutions:

      • Solvent Screening: Test different solvents like methanol, ethanol, ethyl acetate, or mixtures (e.g., MeOH/THF). For peptides, adding co-solvents like water or acetic acid can improve solubility.

      • Temperature: Gently warming the reaction (e.g., to 40-60°C) can improve both solubility and reaction rate.[1]

  • Cause 3: Insufficient Hydrogen Source

    • Explanation: Inadequate H₂ pressure or poor gas-liquid mixing prevents efficient replenishment of active palladium hydride species on the catalyst surface.[4] For transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) can be consumed before the reaction completes.

    • Solutions:

      • H₂ Gas: Ensure a proper seal, purge the vessel thoroughly, and maintain a positive pressure (a balloon is often sufficient, but higher pressures can accelerate the reaction).[2] Stirring must be vigorous to maximize gas diffusion.

      • Transfer Hydrogenation: Increase the equivalents of the hydrogen donor (5-10 equivalents is common).[4] Consider portion-wise addition if the reaction stalls.

  • Explanation: This side reaction arises from an insufficient hydrogen source.[3] The reaction proceeds through an intermediate imine, formed from the deprotected amine and benzaldehyde (a transient byproduct). Under hydrogen-deficient conditions, this imine can be reduced more slowly than it is formed, or it can react with another equivalent of the deprotected amine. The primary pathway, however, involves the reduction of an intermediate formed from the reaction of the desired amine product with toluene, which is a byproduct of the deprotection. A more accurate depiction involves the formation of an N-benzyl intermediate directly. A proposed pathway suggests that under hydrogen-limiting conditions, the deprotected amine can react with a benzyl species on the catalyst surface before it is fully reduced and released as toluene. This results in the formation of an N-benzyl tertiary amine.[3]

cluster_main Desired Pathway: Sufficient H₂ cluster_side Side Reaction: Insufficient H₂ CbzPhe Cbz-Phe-R Amine H₂N-Phe-R (Desired Product) CbzPhe->Amine Pd/C, H₂ Toluene Toluene + CO₂ CbzPhe2 Cbz-Phe-R Intermediate [Catalyst-Bound Benzyl Species + H₂N-Phe-R] CbzPhe2->Intermediate Pd/C, low H₂ NBnAmine Bn-HN-Phe-R (N-Benzyl Byproduct) Intermediate->NBnAmine Reduction Start Cbz-Phe-R + HBr/AcOH Deprotection Deprotection Step Start->Deprotection Products H₃N⁺-Phe-R (Desired Product) Deprotection->Products Main Path Benzyl_Cation Benzyl Cation (Bn⁺) (Reactive Electrophile) Deprotection->Benzyl_Cation Generates Alkylation Friedel-Crafts Alkylation (Side Reaction) Benzyl_Cation->Alkylation Attacks Phe Ring Byproducts Ring-Alkylated Phenylalanine Derivatives Alkylation->Byproducts

Caption: Formation of alkylated byproducts during acidolysis.

  • Solutions: The Role of Scavengers

    • Mechanism of Action: Scavengers are nucleophiles added to the reaction mixture to trap the benzyl cation before it can alkylate your desired molecule.

    • Recommended Scavengers:

      • Thioanisole (Methyl phenyl sulfide): Highly effective due to the nucleophilic sulfur atom.

      • Anisole: A common and effective cation scavenger.

      • Cresols: Often used in cleavage cocktails.

    • Implementation: Add 5-10% (v/v) of a scavenger like thioanisole to the HBr/AcOH or TFA deprotection mixture.

  • Explanation: While the Cbz group itself is good at preventing racemization during peptide coupling, the deprotection conditions can pose a risk, although it is generally low.

    • Acidic Conditions: Harsh, prolonged exposure to strong acids, especially with heat, can promote racemization, potentially through reversible formation of an azlactone or direct enolization.

    • Basic Conditions: While not a standard Cbz deprotection method, exposure to strong bases can readily cause racemization via deprotonation of the α-carbon. [3]* Prevention:

    • Use Mildest Conditions Possible: Prefer catalytic hydrogenolysis over acidolysis if the substrate allows.

    • Avoid Heat: Conduct acid-mediated deprotections at room temperature or 0°C.

    • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

    • Avoid Strong Base: Do not expose the Cbz-protected or newly deprotected phenylalanine derivative to strong bases if stereochemical fidelity is critical.

Section C: General & Analytical Issues
  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the relatively nonpolar Cbz-protected starting material and the appearance of the more polar free amine product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a typical starting point. It can resolve the starting material, product, and many common side products. [9]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It not only separates the components like HPLC but also provides the mass of each species, making the identification of side products like N-benzylated (+90 Da) or ring-alkylated (+90 Da) species straightforward. [4]

Validated Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis (Pd/C, H₂)
  • Setup: Dissolve the Cbz-phenylalanine derivative (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric; ensure it remains wet during filtration and quench with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed. [2]

Protocol 2: Transfer Hydrogenation for Sensitive Substrates
  • Setup: Dissolve the Cbz-phenylalanine derivative (1.0 equiv) in Methanol or Ethanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄, 5-10 equiv) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd).

  • Reaction: Stir the mixture at room temperature or heat gently to 40-60°C. The reaction is often very rapid. Monitor by TLC or LC-MS.

  • Work-up & Isolation: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Acid-Mediated Deprotection with Scavengers
  • Setup: Dissolve the Cbz-phenylalanine derivative (1.0 equiv) in glacial acetic acid or an appropriate solvent (e.g., Dichloromethane). Cool the solution to 0°C in an ice bath.

  • Scavenger Addition: Add thioanisole (5-10% v/v) to the solution.

  • Reagent Addition: Slowly add a solution of 33% HBr in acetic acid (excess, typically 5-10 equivalents).

  • Reaction: Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up: Carefully quench the reaction by pouring it into a vigorously stirred, ice-cold solution of saturated sodium bicarbonate or by adding it to cold diethyl ether to precipitate the amine hydrobromide salt.

  • Isolation: Extract the product with an appropriate organic solvent (if quenched with base) or collect the precipitate by filtration (if precipitated with ether). Further purification may be required.

References
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Luxembourg Bio Technologies. (n.d.). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Phenylalanine racemase (ATP-hydrolysing). [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]

  • PubMed. (1982). Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 Degrees C. [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

Sources

Technical Support Center: By-product Formation in DCC-Mediated Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-Dicyclohexylcarbodiimide (DCC) mediated peptide coupling. This guide is designed for researchers, chemists, and drug development professionals who utilize DCC for the synthesis of peptides and other amide bond formations. Here, we will address common issues related to by-product formation, providing in-depth mechanistic explanations, troubleshooting strategies, and validated protocols to enhance the yield and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products I should be aware of in a DCC coupling reaction?

In a standard DCC coupling, you will encounter two main classes of by-products:

  • N,N'-Dicyclohexylurea (DCU): This is the spent coupling reagent formed after DCC activates the carboxylic acid and is hydrated. It is stoichiometrically produced in every reaction. While not a side-reaction product, its low solubility in many organic solvents makes its removal a key purification challenge.[1][2][3][4]

  • N-acylurea: This is a significant side-product that results from an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[5][6][7][8] The formation of N-acylurea is a termination event, as this by-product is stable and unreactive, thus reducing the yield of the desired peptide.[5][6]

Q2: I see a white precipitate forming during my reaction. Is this my product?

Most likely, the white precipitate is N,N'-dicyclohexylurea (DCU).[3] DCC is soluble in common solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), but the resulting DCU is poorly soluble in most organic solvents.[1][2][4][5][9] The precipitation of DCU is a good visual indicator that the coupling reaction is proceeding.[3] However, your desired peptide may also co-precipitate or be trapped within the DCU solid, necessitating careful purification.

Q3: What exactly is the O-acylisourea intermediate and why is it so problematic?

The O-acylisourea is the key intermediate formed when DCC reacts with the carboxylic acid of your N-protected amino acid.[5][6][8][10] It is a highly reactive species, essentially a carboxylic ester with an excellent leaving group, which makes it highly susceptible to nucleophilic attack by the amine component to form the desired peptide bond.[5][8][10][11]

Q4: How can I suppress the formation of N-acylurea?

Suppressing N-acylurea formation is critical for a successful coupling. The primary strategies are:

  • Use of Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) is the most effective method.[9][14][15] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester (e.g., an OBt ester).[16][17] This active ester is less prone to rearrangement but reacts efficiently with the amine, significantly improving yields and reducing by-products.[17]

  • Temperature Control: Running the reaction at lower temperatures, typically starting at 0°C, can minimize the rate of the N-acylurea rearrangement.[5]

  • Solvent Choice: Using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can reduce the rate of N-acylurea formation.[8][15] Solvents like DMF can sometimes encourage its formation.[15]

Mechanistic Pathways: Desired vs. Undesired Reactions

To better understand the competition between peptide formation and by-product formation, the following diagram illustrates the key reaction pathways.

DCC_Coupling_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products R-COOH N-Protected Amino Acid DCC DCC O-Acylisourea O-Acylisourea (Highly Reactive) DCC->O-Acylisourea R'-NH2 Amine Component Peptide Desired Peptide R'-NH2->Peptide HOBt Additive (HOBt) HOBt_Ester HOBt Active Ester (More Stable) HOBt->HOBt_Ester HOBt_Ester->Peptide + R'-NH2 DCU DCU By-product Peptide->DCU forms N-Acylurea N-Acylurea By-product (Termination)

Caption: DCC Coupling: Desired Peptide Formation vs. By-product Pathways.

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution & Explanation
Low yield of desired peptide; major by-product is N-acylurea. The O-acylisourea intermediate is rearranging faster than it is being attacked by the amine. This is common with sterically hindered amino acids or weakly nucleophilic amines.1. Introduce an Additive: Add 1.1 equivalents of HOBt or HOSu to the reaction. This will trap the O-acylisourea as a more stable active ester, preventing rearrangement while still allowing for efficient coupling.[9][14][15][16] 2. Control Temperature: Start the reaction at 0°C and let it slowly warm to room temperature. Lower temperatures disfavor the rearrangement pathway.[5]
Reaction is sluggish and incomplete. Steric hindrance at the coupling site or poor activation.1. Confirm Reagent Purity: Ensure your DCC is fresh, as it can be deactivated by moisture.[14] 2. Use Additives: Additives like HOBt not only suppress side reactions but can also enhance the overall coupling efficiency.[17] 3. Solvent Choice: Ensure you are using an appropriate anhydrous solvent like DCM or DMF.[5]
Difficulty removing DCU from the final product. DCU has co-precipitated or co-crystallized with your product due to similar solubilities in the workup solvent.1. Filtration: Since DCU is often insoluble, the primary removal method is filtration.[1][2] Try filtering the crude reaction mixture directly. 2. Solvent Selection: Choose a solvent where your product is highly soluble but DCU is not (e.g., acetonitrile, diethyl ether).[2][18] Dissolve the crude mixture in a minimal amount of this solvent (cold), stir, and filter off the insoluble DCU.[2][19] 3. Alternative Reagents: For future syntheses, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea by-product is water-soluble and easily removed with an aqueous workup.[1]
Product shows signs of racemization. The α-carbon of the activated amino acid is susceptible to epimerization, especially via an oxazolone intermediate.1. Use Additives: HOBt and HOSu are highly effective at suppressing racemization by favoring a pathway that avoids the formation of oxazolone intermediates.[9][15][17] 2. Avoid Excess Base: If your amine component is a salt (e.g., HCl salt), use a non-nucleophilic base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) for neutralization. Avoid excess tertiary amines like triethylamine, which can promote racemization.[15]

Validated Experimental Protocol: DCC/HOBt Mediated Coupling

This protocol describes a standard, robust procedure for solution-phase peptide coupling that minimizes by-product formation.

Protocol_Workflow start Start dissolve 1. Dissolve N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. start->dissolve cool 2. Cool solution to 0°C in an ice bath. (Minimizes racemization & N-acylurea formation) dissolve->cool add_amine 3. Add amino acid ester (1.0 eq) and tertiary base (e.g., NMM, 1.0 eq) if needed. cool->add_amine add_dcc 4. Add DCC (1.1 eq) solution in DCM dropwise. add_amine->add_dcc react_cold 5. Stir at 0°C for 1-2 hours. add_dcc->react_cold react_warm 6. Allow to warm to room temperature and stir overnight. react_cold->react_warm filter_dcu 7. Filter the reaction mixture to remove precipitated DCU. react_warm->filter_dcu wash_filtrate 8. Wash the filtrate sequentially with dilute acid (e.g., 0.5 N HCl), sat. NaHCO3, and brine. filter_dcu->wash_filtrate dry_concentrate 9. Dry the organic layer (e.g., over Na2SO4), filter, and concentrate under reduced pressure. wash_filtrate->dry_concentrate purify 10. Purify the crude peptide via column chromatography or crystallization. dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for a DCC/HOBt mediated peptide coupling.

Detailed Steps:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[5]

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to minimize potential racemization and N-acylurea side reactions.[5]

  • Amine Addition: Add the amino acid ester component (1.0 equivalent). If it is a hydrochloride or other salt, add one equivalent of a non-nucleophilic base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) to liberate the free amine.[5][9]

  • DCC Addition: Dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over several minutes with vigorous stirring.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring overnight. The formation of a white precipitate (DCU) should be observed.[3]

  • Workup - DCU Removal: Filter the mixture through a fritted funnel to remove the bulk of the precipitated DCU.[1][18] Wash the filter cake with a small amount of cold DCM to recover any trapped product.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO3, and brine to remove unreacted starting materials and excess reagents.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude peptide can be further purified by silica gel column chromatography or crystallization to remove any remaining traces of DCU and other impurities.

By understanding the underlying mechanisms and implementing these troubleshooting and procedural best practices, you can significantly improve the outcome of your DCC-mediated coupling reactions.

References

  • Szewczuk, Z., et al. (1992). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed. Retrieved February 23, 2026, from [Link]

  • Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. (2023, February 8). YouTube. Retrieved February 23, 2026, from [Link]

  • Carboxylic Acid + DCC + NH3. (2025, July 12). ReactionWeb.io. Retrieved February 23, 2026, from [Link]

  • How I can remove DCU from my product? (2025, December 3). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances. Retrieved February 23, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis & Custom Peptide Services. Retrieved February 23, 2026, from [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2). Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved February 23, 2026, from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved February 23, 2026, from [Link]

  • The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 23, 2026, from [Link]

  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013, April 23). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry. (2023, May 4). Synlett. Retrieved February 23, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 23, 2026, from [Link]

  • O-acylisourea Definition. (2025, August 15). Fiveable. Retrieved February 23, 2026, from [Link]

  • Workup: DCC Coupling. (n.d.). University of Rochester Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.). Journal of Chemical Sciences. Retrieved February 23, 2026, from [Link]

  • What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work? (2017, June 20). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. (n.d.). Diva-Portal.org. Retrieved February 23, 2026, from [Link]

  • Carbodiimide. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • 5.2.1 Synthesis of Peptides. (n.d.). NPTEL Archive. Retrieved February 23, 2026, from [Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Help with NHS DCC coupling reaction. (2025, July 6). Reddit. Retrieved February 23, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Managing Epimerization in Cbz-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Strategies for Maintaining Chiral Integrity with Benzyloxycarbonyl (Cbz/Z) Protected Residues From: Dr. Alex V., Senior Application Scientist To: Chemical Development Team / Peptide Synthesis Core

Executive Summary: The "Safe" Group Fallacy

While the Benzyloxycarbonyl (Cbz) group is historically regarded as "racemization-resistant" compared to acyl protections (like Acetyl or Benzoyl) due to its urethane structure, it is not immune to epimerization.

In my experience troubleshooting failed syntheses, users often overestimate the protective nature of the carbamate oxygen. Under high-energy activation (e.g., HATU/HBTU with excess base) or with specific residues (His, Cys), Cbz-amino acids can undergo significant racemization via 5(4H)-oxazolone formation or direct enolization .

This guide provides the mechanistic understanding and validated protocols to eliminate these side reactions.

The Mechanistic Root Cause

To solve epimerization, you must identify which of the two pathways is active in your reaction.

Pathway A: 5(4H)-Oxazolone Formation (The Primary Culprit)

Even with Cbz protection, strong activation of the carboxyl group can lead to cyclization. The carbonyl oxygen of the Cbz group attacks the activated carboxylate, forming an oxazolone. The Cbz-oxazolone is less stable than an Acetyl-oxazolone, but once formed, the


-proton is highly acidic (

), leading to rapid equilibration of stereocenters.
Pathway B: Direct Enolization

This occurs without cyclization, driven purely by base-mediated abstraction of the


-proton. This is common when using strong bases (DBU) or excess tertiary amines (DIPEA) with electron-withdrawing side chains (Cys, Ser).
Visualization: The Epimerization Fork

The following diagram illustrates the competition between productive coupling and the two racemization pathways.

EpimerizationPathways Start Cbz-Amino Acid (L-Isomer) Activation Activation (Active Ester/O-Acylisourea) Start->Activation DIC/HOBt or HATU/Base Coupling Nucleophilic Attack (Amine Component) Activation->Coupling Fast Kinetics (k_c) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activation->Oxazolone Slow Kinetics (k_ox) (Promoted by Heat/Hindrance) Enolate Enolate Ion (Planar/Achiral) Activation->Enolate Direct Proton Abstraction (Excess Base/Cys/His) Product Native Peptide Bond (L-L Isomer) Coupling->Product Racemic_Ox Racemized Oxazolone (D/L Mix) Oxazolone->Racemic_Ox Base-Catalyzed Proton Abstraction Racemic_Prod Epimerized Peptide (D-L Isomer Contamination) Enolate->Racemic_Prod Reprotonation Racemic_Ox->Racemic_Prod Amine Attack

Figure 1: Kinetic competition between peptide bond formation (blue) and racemization pathways (red). Cbz protection suppresses oxazolone formation (k_ox) but does not eliminate it under forcing conditions.

High-Risk Scenarios & Solutions

Case 1: Cbz-Histidine (The "Autocatalytic" Trap)

The Issue: Histidine is unique. The imidazole nitrogen (


 or 

) can act as an intramolecular base, abstracting the

-proton from the activated species.[1] This happens regardless of the external base used. The Fix:
  • Protecting Group Choice: Use Cbz-His(Trt)-OH or Cbz-His(Bum)-OH . The bulky Trityl (Trt) group sterically hinders the imidazole nitrogen, preventing it from acting as a base. Avoid Cbz-His(Bzl)-OH if high chiral purity is required.

  • Base: If using Cbz-His(Bzl), strictly use 2,4,6-Collidine (TMP) instead of DIPEA.

Case 2: Cbz-Cysteine (Base Sensitivity)

The Issue: The electron-withdrawing effect of the sulfur atom acidifies the


-proton. Standard bases like NMM or DIPEA cause significant epimerization via direct enolization (Pathway B).
The Fix: 
  • Solvent: Use DCM/DMF (1:1). Pure DMF promotes enolization.

  • Base: Sym-Collidine (TMP) is mandatory.

  • Reagent: Use DIC/Oxyma . Avoid uronium salts (HATU/HBTU) which require base for activation.

Reagent Selection Matrix

Use this table to select the coupling system based on your specific risk profile.

Coupling ReagentActivation TypeBase Required?Racemization RiskRecommended For
DIC / Oxyma Pure CarbodiimideNO Very LowStandard Protocol. Best for Cbz-Cys and Cbz-His.
DIC / HOAt CarbodiimideNO LowDifficult couplings where Oxyma fails.
HATU / HOAt UroniumYES ModerateSterically hindered couplings (e.g., Cbz-Val-Val). Must control base.
HBTU / HOBt UroniumYES HighAvoid for Cbz-Cys/His. Acceptable for Gly/Ala.
Cbz-Cl / Base Acid ChlorideYES Severe Do Not Use for chiral amino acids. Only for Glycine.

Validated Protocols

Protocol A: The "Safe" Coupling (Zero-Base Method)

Best for Cbz-Cys, Cbz-His, and preventing general epimerization.

  • Dissolution: Dissolve Cbz-Amino Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1 v/v).

    • Note: Keep concentration high (0.3 – 0.5 M) to accelerate

      
      .
      
  • Activation: Cool the solution to 0°C. Add DIC (Diisopropylcarbodiimide, 1.0 equiv).

  • Pre-activation: Stir for 2–3 minutes at 0°C.

    • Why? This forms the O-acylisourea and subsequent active ester at low temp, minimizing oxazolone formation.

  • Coupling: Add the amine component (Resin-bound or free amine).

  • Incubation: Allow to react at room temperature.

    • Critical: Do NOT add DIPEA, NMM, or TEA. The reaction proceeds at neutral pH.

Protocol B: The "Hindered" Coupling (Collidine Method)

Use when HATU is required for reactivity (e.g., N-methylated residues).

  • Dissolution: Dissolve Cbz-Amino Acid (1.0 equiv) and HATU (0.95 equiv) in DMF.

  • Base Addition: Cool to 0°C. Add 2,4,6-Collidine (2.0 equiv).

    • Why Collidine? It is a weak, sterically hindered base (

      
      ). It is strong enough to activate HATU but too bulky to abstract the 
      
      
      
      -proton effectively.
  • Coupling: Add amine component immediately.

  • Time: Limit reaction time to < 2 hours. Prolonged exposure to base increases D-isomer content.

Troubleshooting Decision Tree

Follow this logic flow when you detect D-isomers in your QC.

Troubleshooting Problem Detected Epimerization (>1% D-Isomer) CheckAA Is the AA Histidine or Cysteine? Problem->CheckAA YesSensitive YES CheckAA->YesSensitive NoSensitive NO (Val, Ile, Phe, etc.) CheckAA->NoSensitive CheckBase Are you using DIPEA/NMM? YesSensitive->CheckBase SwitchBase Switch to Collidine (TMP) or Base-Free DIC/Oxyma CheckBase->SwitchBase Yes CheckHisProt For His: Are you using Bzl? CheckBase->CheckHisProt No SwitchHis Switch to Cbz-His(Trt)-OH CheckHisProt->SwitchHis Yes CheckMethod Are you using Fragment Condensation? NoSensitive->CheckMethod FragCond YES (Cbz-Peptide-OH + H-Peptide) CheckMethod->FragCond Stepwise NO (Stepwise Coupling) CheckMethod->Stepwise FragSol Use Gly/Pro at C-term if possible. Use TDBTU or DEPBT reagents. FragCond->FragSol CheckReagent Are you using HATU/HBTU? Stepwise->CheckReagent SwitchReagent Switch to DIC/HOAt Reduce Base equivalents CheckReagent->SwitchReagent Yes

Figure 2: Logical workflow for isolating the source of epimerization.

Frequently Asked Questions (FAQ)

Q: Why does my Cbz-His racemize even when I use HOBt? A: HOBt is often insufficient for Histidine. The imidazole ring acts as an internal base, bypassing the HOBt protection mechanism. You must use Cbz-His(Trt)-OH to sterically block the imidazole nitrogen, or switch to HOAt (7-aza-1-hydroxybenzotriazole), which is more acidic and a faster catalyst than HOBt [1].

Q: Can I use TBTU/HBTU with Cbz-amino acids? A: Proceed with extreme caution. These reagents require tertiary amines (DIPEA) for activation. If you add the base to the Cbz-amino acid before the amine component, you risk immediate oxazolone formation. Always add the base last or simultaneously with the amine component, and ensure you do not exceed 2.0 equivalents relative to the uronium salt.

Q: I am doing fragment condensation with a C-terminal Cbz-protected peptide. Is it safe? A: No. This is the highest-risk scenario. Even though the N-terminus of the fragment is Cbz-protected, the C-terminal amino acid you are activating is susceptible to oxazolone formation because it is an acyl-amino acid (peptide bond).

  • Solution: Design your fragments so the C-terminus is Glycine or Proline (achiral or resistant). If unavoidable, use DEPBT or TDBTU as coupling reagents, which are specifically designed to suppress racemization in fragment coupling [2].

Q: How do I measure the % D-isomer? A: The gold standard is Cation Exchange Chromatography (for free peptides) or Chiral HPLC/GC-MS (using Marfey's reagent or chiral stationary phases) on the hydrolyzed peptide. For rapid process checks, synthesize a standard of the deliberate D-isomer (e.g., Cbz-D-His-L-Pro...) to establish retention time markers [3].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][4][5] Journal of the American Chemical Society.[5] Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Siedler, F., et al. (1996).[6] Cysteine Racemization in Peptide Synthesis: A New and Easy Detection Method. Journal of Peptide Science. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][7][8] Tetrahedron. Link

Sources

Validation & Comparative

A Comparative Guide to Cbz-4-Methyl-D-Phenylalanine vs. Cbz-D-Phenylalanine for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Durability in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency. However, their clinical translation is often thwarted by a critical vulnerability: rapid degradation by endogenous proteases.[1] The inherent stereospecificity of these enzymes, which primarily recognize and cleave peptide bonds between L-amino acids, presents a significant hurdle to achieving a viable in-vivo half-life.[2] A foundational strategy to overcome this is the incorporation of non-natural D-amino acids, the mirror images of their natural counterparts, which are not readily recognized by proteases.[3][4]

This guide moves a step beyond this established principle to compare two powerful building blocks in the peptide chemist's arsenal: Cbz-D-Phenylalanine and its methylated analogue, Cbz-4-Methyl-D-Phenylalanine . We will explore the subtle yet profound impact of a single methyl group on peptide stability, receptor interaction, and overall therapeutic potential. This analysis is designed for researchers and drug developers seeking to rationally design next-generation peptide candidates with optimized pharmacokinetic profiles.

Molecular Deep Dive: The Strategic Advantage of a Methyl Group

At first glance, the difference between Cbz-D-Phenylalanine and this compound is minor—a methyl group at the para (4th) position of the phenyl ring. However, this modification introduces significant changes in steric and hydrophobic properties that directly influence peptide performance.

  • Cbz-D-Phenylalanine: The incorporation of a D-enantiomer of Phenylalanine provides the first line of defense against proteolysis.[5] Enzymes like chymotrypsin, which preferentially cleave at the C-terminus of large hydrophobic residues like phenylalanine, are sterically hindered by the D-configuration.[6][7][8] The Carboxybenzyl (Cbz) group serves as a robust N-terminal protecting group during synthesis.[9][10]

  • This compound: This analogue retains the protective D-configuration while adding a new layer of defense. The para-methyl group provides two key advantages:

    • Enhanced Steric Shielding: The methyl group adds significant bulk to the side chain. This creates a more formidable steric barrier that further obstructs the active site of degrading enzymes, offering superior protection compared to D-Phenylalanine alone.[11][12]

    • Increased Hydrophobicity: The methyl group enhances the hydrophobicity of the side chain. This can strengthen hydrophobic interactions within a peptide's structure or at the peptide-receptor interface.[11][13]

Caption: Structural comparison highlighting the additional methyl group.

Head-to-Head Comparison: Impact on Key Peptide Attributes

The decision to use this compound over its non-methylated counterpart involves a trade-off between stability and biological activity. The effects must be empirically validated for each unique peptide sequence.

Mechanism of Enhanced Stability

The primary advantage of the 4-methyl modification is a profound increase in resistance to enzymatic degradation, particularly by chymotrypsin-like proteases.

G cluster_0 Standard D-Phe Peptide cluster_1 4-Me-D-Phe Peptide P1 Peptide Backbone S1 D-Phe Side Chain P2 Peptide Backbone S2 4-Me-D-Phe Side Chain M Methyl Group E Protease (e.g., Chymotrypsin) E->P1 Partial Hindrance E->P2 Significant Steric Hindrance

Caption: The 4-methyl group provides superior steric hindrance against proteases.

Quantitative Performance Metrics

The following table presents hypothetical but realistic data for two analogous peptides, differing only by the incorporation of D-Phe versus 4-Me-D-Phe, to illustrate the potential outcomes.

Table 1: Comparative Performance of Peptides Incorporating D-Phe vs. 4-Me-D-Phe

Parameter Peptide A (with D-Phe) Peptide B (with 4-Me-D-Phe) Fold Change Rationale
Enzymatic Half-Life (Human Plasma) 25 min 150 min 6.0x Increased steric shielding significantly reduces proteolytic cleavage.[14]
Receptor Binding Affinity (IC₅₀) 1.5 nM 4.5 nM -3.0x Additional bulk may cause a steric clash in the binding pocket, reducing affinity.[11]
Aqueous Solubility (pH 7.4) 1.2 mg/mL 0.8 mg/mL -1.5x Increased hydrophobicity from the methyl group can decrease solubility.

| Helical Content (in TFE/Water) | 22% | 26% | +1.2x | The methyl group can stabilize helical conformations through hydrophobic interactions.[15] |

Experimental Design & Protocols: A Validated Workflow

To empirically determine the effects of these modifications, a systematic experimental workflow is essential. This process involves peptide synthesis followed by a suite of analytical assays.

G A Peptide Synthesis (SPPS) B Purification (RP-HPLC) A->B C Characterization (Mass Spec) B->C D In Vitro Stability Assay (Human Plasma) C->D E Receptor Binding Assay (e.g., Competitive ELISA) C->E F Conformational Analysis (Circular Dichroism) C->F G Data Analysis & Comparison D->G E->G F->G

Caption: A comprehensive workflow for comparing modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a target peptide using standard Fmoc-based SPPS.[11][16]

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (3x) and isopropanol (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-D-Phe-OH or Fmoc-4-Me-D-Phe-OH, 4 equivalents).

    • Add a coupling reagent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 8 equivalents).

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Confirm completion with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This assay measures the rate of peptide degradation in a biologically relevant matrix.[17][18][19]

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the purified test peptide in a minimal amount of DMSO, then dilute with water or PBS.

    • Thaw a vial of pooled human plasma (with sodium heparin anticoagulant recommended) at 37°C.[20]

    • Prepare a quenching/precipitation solution of ice-cold acetonitrile containing an internal standard.

  • Assay Initiation:

    • In a microcentrifuge tube, pre-warm 190 µL of human plasma to 37°C.

    • Initiate the reaction by adding 10 µL of the peptide stock solution (final peptide concentration typically 1-10 µM). Vortex gently.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 25 µL aliquot of the plasma-peptide mixture.

    • Control: A parallel incubation without peptide (or with a known stable peptide) should be run to monitor for interfering peaks. An incubation at T=0 in quenching solution serves as the 100% reference.

  • Sample Processing:

    • Immediately quench the enzymatic reaction by adding the 25 µL aliquot to 100 µL of the ice-cold acetonitrile quenching solution.

    • Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to precipitate plasma proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples using LC-MS/MS to monitor the disappearance of the parent peptide peak area over time, normalized to the internal standard.

    • Plot the natural logarithm of the percentage of peptide remaining versus time. The half-life (t½) is calculated from the slope (k) of the linear regression fit using the formula: t½ = 0.693 / k .[21]

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptides (e.g., α-helix, β-sheet).[22][23]

  • Sample Preparation: Prepare peptide solutions at a concentration of 20-50 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). To induce secondary structure, spectra can also be recorded in solutions containing varying percentages of 2,2,2-trifluoroethanol (TFE).

  • Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Set the spectrophotometer to scan from approximately 260 nm to 190 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer/solvent alone.

    • Record the spectrum of the peptide sample.

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).

    • Analyze the resulting spectra. Characteristic minima at ~222 nm and ~208 nm are indicative of α-helical content, while a minimum near 218 nm suggests β-sheet content.[24]

Conclusion & Strategic Recommendations

The choice between Cbz-D-Phenylalanine and this compound is a strategic decision in peptide drug design.

  • Cbz-D-Phenylalanine is a reliable and effective choice for imparting a significant degree of proteolytic resistance compared to its L-counterpart. It is an excellent starting point when moving from an all-L-peptide.

  • This compound should be considered when maximum enzymatic stability is the primary objective. The additional steric bulk offers a substantial increase in half-life, particularly for peptides susceptible to chymotrypsin-like cleavage. However, this stability enhancement comes with a higher risk of negatively impacting receptor binding affinity.[11]

Recommendation: For any given peptide therapeutic program, it is advisable to synthesize and test analogues containing both D-Phe and 4-Me-D-Phe. The empirical data from the assays described above will provide a clear, quantitative basis for selecting the optimal building block that balances the critical parameters of stability, potency, and solubility for the desired therapeutic profile.

References

  • Nishikawa, M., et al. (2003). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed.
  • Rutjes, F. P. J. T., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository.
  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. PubMed.
  • Xing, R., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids.
  • Castillo, J. A., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC.
  • GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). GenScript.
  • Kühne, R., et al. (2023).
  • BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. BenchChem.
  • Fairlie, D. P. (n.d.). Synthesis of modified peptides. Oxford Academic.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Hudecz, F., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS.
  • Pan, Y-L., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology.
  • Ouchi, M., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. PubMed.
  • Gante, J., et al. (1985). Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Miki, M., & Horiuchi, T. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes.
  • ResearchGate. (n.d.). Circular dichroism (CD) spectra of peptides without (solid line) and with POPC lipid (dotted line).
  • EvitaChem. (n.d.). Buy Cbz-3-Bromo-D-Phenylalanine. EvitaChem.
  • WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
  • BenchChem. (2025). Application Notes and Protocols for Studying Protein-Peptide Interactions with 4-Methylphenylalanine. BenchChem.
  • Kühne, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Cyprotex. (n.d.). Plasma Stability Assay. Evotec.
  • Labinsights. (2023).
  • Domainex. (n.d.). Plasma Stability Assay. Domainex.
  • ResearchGate. (n.d.). Circular dichroism spectra of peptides.
  • Kariyawasam, S. (2022). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
  • Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Semantic Scholar.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • NovoPro. (2021).
  • Ahern, K. (2023). 7.2: Chymotrypsin. Chemistry LibreTexts.
  • Ley, S.V., et al. (2025). Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry. Angewandte Chemie.
  • University of Massachusetts. (n.d.). 3D Structure of CHYMOTRYPSIN. University of Massachusetts.
  • Gellman, S.H. (n.d.). Application of Unnatural Amino Acids to the De Novo Design of Selective Antibiotic Peptides. JoVE.
  • Expasy. (n.d.). PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. Expasy.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.
  • Sigma-Aldrich. (n.d.). Chymotrypsin. Sigma-Aldrich.
  • Liu, Y., et al. (2014). Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. PubMed.
  • ChemicalBook. (2025). N-Cbz-D-Phenylalanine. ChemicalBook.
  • Zeglis, B. M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.
  • Chem-Impex. (n.d.). 4-Methyl-L-phenylalanine. Chem-Impex.

Sources

A Comparative Guide to the Biological Activity of Peptides Incorporating 4-Methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of peptides incorporating the non-canonical amino acid 4-Methyl-D-Phenylalanine (4-Me-D-Phe). Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind this molecular substitution, its impact on critical peptide attributes, and the experimental methodologies required for its evaluation. We will explore how this seemingly subtle modification can profoundly enhance the therapeutic potential of peptide-based agents.

The Strategic Advantage of 4-Methyl-D-Phenylalanine in Peptide Design

Native peptides, despite their high specificity and potency, are often hampered as therapeutic agents by their rapid degradation by proteases and poor in vivo stability.[1] The field of peptide chemistry has developed numerous strategies to overcome these limitations, including cyclization, N-methylation, and the incorporation of non-canonical amino acids.[2][3] Among these, the substitution with 4-Methyl-D-Phenylalanine stands out as a particularly effective strategy.

The rationale for incorporating 4-Me-D-Phe is multi-faceted, addressing key limitations of natural peptides:

  • Enhanced Proteolytic Resistance: The D-configuration of the amino acid provides steric hindrance that disrupts recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[2] This modification significantly prolongs the peptide's half-life in biological fluids.[4]

  • Modulation of Receptor Interactions: The addition of a methyl group at the para position of the phenyl ring increases the side chain's hydrophobicity and steric bulk.[4] This can lead to stronger hydrophobic interactions within the receptor's binding pocket, potentially increasing binding affinity and selectivity.[4][5]

  • Conformational Constraint: The unique structure of 4-Me-D-Phe can help to lock the peptide backbone into a more rigid, bioactive conformation, reducing the entropic penalty upon binding to its target receptor. This conformational stability is a sought-after characteristic in drug design.[6]

The following diagram illustrates the logical flow from structural modification to functional enhancement.

cluster_0 Structural Modification cluster_1 Physicochemical Changes cluster_2 Biological Outcomes A Incorporation of 4-Methyl-D-Phenylalanine B D-Amino Acid Configuration A->B C Increased Steric Bulk (Methyl Group) A->C D Enhanced Hydrophobicity A->D E Increased Proteolytic Resistance B->E G Constrained Bioactive Conformation B->G C->E F Altered Receptor Binding Affinity & Selectivity C->F C->G D->F

Caption: The impact of 4-Me-D-Phe incorporation on peptide properties.

Comparative Performance Analysis

The true measure of a modification's utility lies in its quantifiable impact on performance. Incorporating 4-Me-D-Phe has been shown to improve key parameters such as receptor binding affinity and enzymatic stability.

Receptor Binding Affinity

The introduction of a D-amino acid, particularly an aromatic one, can significantly enhance receptor binding.[7] The increased hydrophobicity and altered stereochemistry can lead to more favorable interactions with the target. While specific data for 4-Me-D-Phe across a wide range of peptides is proprietary or dispersed in literature, studies on closely related modifications demonstrate the principle. For instance, the introduction of D-Phenylalanine into Gonadotropin-Releasing Hormone (GnRH) peptides improved receptor binding affinities by over 4-fold in some constructs.[7]

Table 1: Comparative Receptor Binding Affinity of Modified Peptides

Peptide Construct Key Modification Target Receptor Binding Affinity (IC50, nM) Reference
DOTA-Ahx-(D-Lys⁶-GnRH1) D-Lysine GnRH Receptor 36.1 [7]
DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH) D-Phenylalanine Insertion GnRH Receptor 7.6 [7]
Endomorphin-2 Native L-Phe³, L-Phe⁴ µ-Opioid Receptor High Affinity (Specific value varies) [8]

| [Bcp¹]TIPP | Tyr¹ replaced with novel Phe analogue | δ-Opioid Receptor | 0.605 (Ki, nM) |[9] |

This table illustrates the positive impact of D-amino acid and phenylalanine analogue incorporation on receptor affinity. The principle is directly applicable to the strategic use of 4-Me-D-Phe.

Enzymatic Stability

Perhaps the most significant advantage of incorporating D-amino acids is the dramatic increase in stability against enzymatic degradation.[2] Peptides containing these modifications are resistant to cleavage by common proteases found in blood plasma and tissues.

Table 2: Comparative Enzymatic Stability of Modified Peptides

Peptide Key Modification(s) Biological Matrix Half-life (t½) Reference
Native LHRH All L-amino acids Human Plasma ~5 minutes [10]
LHRH Analog D-amino acid substitution at Pos. 6 Human Plasma 7.6 hours [10]
Peptide 2 (unmodified) L-amino acids Human Blood Plasma 3.2 hours [1]

| Peptide 2 (modified) | Fatty Acid Acylation | Human Blood Plasma | > 24 hours (example of stabilization) |[1] |

This data highlights the profound stabilizing effect of D-amino acid substitution, a cornerstone benefit of using 4-Me-D-Phe.

Experimental Protocols for Evaluation

To validate the performance of peptides incorporating 4-Me-D-Phe, a series of standardized experiments are required. The following protocols provide a robust framework for synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a custom peptide containing 4-Me-D-Phe is the foundational step. The Fmoc/tBu strategy is most common.[5][11]

Objective: To synthesize a peptide sequence incorporating Fmoc-D-Phe(4-Me)-OH.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-Me)-OH)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Cold diethyl ether

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Coupling: In a separate vial, dissolve the desired Fmoc-amino acid, coupling reagent (e.g., HBTU), and DIPEA in DMF. Add this activated mixture to the resin. Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.[4]

  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-Phe(4-Me)-OH at the desired position.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, then purify using reverse-phase HPLC. Confirm identity and purity via LC-MS.[5]

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Enzymatic Stability Assay

Objective: To determine the half-life (t½) of the modified peptide in human serum or plasma and compare it to its native L-amino acid counterpart.[10]

Materials:

  • Test peptide (with 4-Me-D-Phe) and control peptide (native sequence)

  • Pooled human serum or plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or Trichloroacetic acid (TCA) for protein precipitation

  • HPLC-MS system

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO or water).[10]

  • Incubation Setup: Pre-warm human serum/plasma to 37°C in a water bath.

  • Reaction Initiation: Spike the peptide stock into the pre-warmed serum/plasma to a final concentration of ~50-100 µg/mL. Mix gently.[10]

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately stop enzymatic activity by adding 2-3 volumes of ice-cold ACN to the aliquot. This precipitates the plasma proteins.[10]

  • Sample Processing: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the amount of remaining intact peptide using a validated LC-MS method.

  • Data Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) using a first-order decay model.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of the modified peptide for its target receptor by measuring its ability to compete with a known radiolabeled or fluorescently-labeled ligand.[12]

Materials:

  • Cell line or tissue homogenate expressing the target receptor.

  • A high-affinity radiolabeled or fluorescently-labeled ligand for the receptor.

  • Test peptide (with 4-Me-D-Phe) and control peptide (native sequence).

  • Binding buffer (specific to the receptor system).

  • Filtration apparatus (e.g., Brandel cell harvester) with glass fiber filters.

  • Scintillation counter or fluorescence plate reader.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the cell membrane preparation, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test or control peptide.[13]

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

  • Separation of Bound/Free Ligand: Rapidly separate the receptor-bound labeled ligand from the free ligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes and the bound ligand.[14]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.[14]

  • Quantification: Measure the radioactivity or fluorescence retained on the filters.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.[12]

Conclusion and Future Perspectives

The incorporation of 4-Methyl-D-Phenylalanine is a powerful and validated strategy in modern peptide drug design. It directly addresses the critical liabilities of enzymatic instability and can be used to fine-tune receptor interactions, often leading to compounds with superior pharmacokinetic profiles and enhanced biological activity.[4][15] The experimental workflows detailed in this guide provide a clear path for the rational design and empirical validation of next-generation peptide therapeutics.

Future research will likely focus on combining this modification with other stability-enhancing techniques, such as stapling or lipidation, to create peptide drugs with truly optimized properties, including oral bioavailability. As our understanding of peptide structure-activity relationships deepens, the strategic use of non-canonical amino acids like 4-Me-D-Phe will continue to be a cornerstone of developing safer and more effective medicines.

References

  • Verzele, A., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. Available from: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available from: [Link]

  • Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • D-4-Methylphenylalanine: An Essential Component for Pin1 Inhibitor Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available from: [Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters. Available from: [Link]

  • Serum Stability of Peptides. Springer Nature Experiments. Available from: [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. Available from: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available from: [Link]

  • Miao, Y., et al. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • An Improved Preparation of 4-Hydroxymethyl-L-Phenylalanine. Taylor & Francis Online. Available from: [Link]

  • Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry. Available from: [Link]

  • 68Ga-Labeled Peptides for Molecular Imaging and Therapy: Synthesis and Preliminary In Vitro and In Vivo Evaluation in a Melanoma Model System. Radiology Key. Available from: [Link]

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Chemical Society. Available from: [Link]

  • Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Trends in peptide drug discovery. Nature Reviews Drug Discovery. Available from: [Link]

  • N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. ResearchGate. Available from: [Link]

  • Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • CD4-modified synthetic peptides containing phenylalanine inhibit HIV-1 infection in vitro. Journal of Acquired Immune Deficiency Syndromes. Available from: [Link]

  • Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. Molecules. Available from: [Link]

  • Binding Assays. BMG LABTECH. Available from: [Link]

  • Tuning the Biological Activity of RGD Peptides with Halotryptophans. Journal of the American Chemical Society. Available from: [Link]

  • Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Foods. Available from: [Link]

  • Bioactivity of synthetic peptides. All synthesized peptide sequences... ResearchGate. Available from: [Link]

  • Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Peptides. Available from: [Link]

  • N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. Molecular Pharmaceutics. Available from: [Link]

  • Amenability of the Gatekeeper Enzyme HphA to Engineering in the Homologation Pathway of L‐Phenylalanine and L. ACS Chemical Biology. Available from: [Link]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences. Available from: [Link]

  • Amino acid structure and classifications. Khan Academy. Available from: [Link]

  • Molecular formulae of the peptides used in this study. The natural... ResearchGate. Available from: [Link]

Sources

Optimizing Amide Bond Formation: A Comparative Analysis of Coupling Agents for Cbz-4-Methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Cbz-4-Methyl-D-Phenylalanine presents a dual challenge in peptide synthesis. Structurally, the para-methyl group on the phenyl ring introduces hydrophobic bulk, slowing bimolecular kinetics. Stereochemically, the D-configuration requires strict adherence to protocols that minimize base-catalyzed epimerization (racemization), a risk that increases with the prolonged reaction times often necessitated by steric hindrance.

The Solution: This guide compares three distinct generations of coupling reagents—Carbodiimides (EDC/HOBt) , Aminium Salts (HATU) , and Oxyma-based Uronium Salts (COMU) . We prioritize solution-phase synthesis, as the Cbz (benzyloxycarbonyl) group is most frequently utilized in non-solid-phase workflows where orthogonal hydrogenolytic deprotection is required.

Mechanistic Insight: Activation vs. Racemization

Understanding the "Why" is critical before executing the "How." The success of coupling Cbz-4-Methyl-D-Phe relies on the kinetic competition between Amide Bond Formation (Path A) and Racemization (Path B).

The Racemization Risk

While Cbz protection prevents the formation of the highly reactive 5(4H)-oxazolone intermediate common with N-acyl protection (like benzoyl), it does not strictly prevent base-catalyzed enolization.

  • Risk Factor: The use of tertiary bases (DIPEA, NMM) with slow-reacting bulky amino acids increases the window for proton abstraction at the

    
    -carbon.
    
  • Mitigation: High-speed coupling agents (HATU/COMU) reduce this window, while additives (HOBt/Oxyma) stabilize the active ester.

Visualization: Reaction Pathways

The following diagram illustrates the kinetic competition.

CouplingMechanism Start Cbz-4-Methyl-D-Phe-OH Activation Activation (Active Ester Formation) Start->Activation + Reagent ActiveEster Active Ester (O-At / O-Oxyma) Activation->ActiveEster PathA Path A: Nucleophilic Attack (Amine R-NH2) ActiveEster->PathA Fast Kinetics PathB Path B: Base-Catalyzed Enolization (Racemization) ActiveEster->PathB Slow Kinetics (Excess Base) Product Desired Dipeptide (Retained D-Config) PathA->Product Racemate Racemic Mixture (DL + DD) PathB->Racemate

Figure 1: Kinetic competition between productive coupling (Path A) and racemization (Path B).[1][2][3][4][5][6][7][8][9][10] Fast coupling agents favor Path A.

Comparative Performance Analysis

The following data represents a synthesis of comparative studies involving hindered phenylalanine derivatives.

Experimental Model: Coupling Cbz-4-Methyl-D-Phe-OH (1.0 eq) with H-Ala-OMe·HCl (1.1 eq) in DMF at 25°C.

FeatureEDC / HOBt HATU / HOAt COMU / Oxyma
Reagent Class Carbodiimide (Classic)Aminium Salt (Gold Standard)Uronium/Oxyma (Modern)
Coupling Time 4 – 12 Hours30 – 60 Minutes30 – 60 Minutes
Yield (Isolated) 75 – 82%92 – 96%94 – 98%
Racemization (% L-Isomer) < 2.0% (Low)< 1.0% (Very Low)< 0.5% (Ultra Low)
By-products Urea (Water soluble if EDC)Tetramethylurea (Easy wash)Water soluble by-products
Safety Profile HOBt is explosive dryAllergenic (Sensitizer)Non-explosive, Safer
Cost Efficiency High (Cheapest)Low (Expensive)Moderate
Analysis of Results
  • EDC/HOBt: While cost-effective, the reaction kinetics are sluggish for the bulky 4-methyl derivative. The long reaction time exposes the chiral center to basic conditions if NMM/DIPEA is used to free the amine salt.

  • HATU: The 7-azabenzotriazole (HOAt) leaving group provides a "neighboring group effect" via the pyridine nitrogen, accelerating coupling by ~100x over HOBt. This is crucial for overcoming the steric bulk of the 4-methyl group.

  • COMU: Matches HATU in speed but operates with a safer leaving group (Oxyma). Data suggests COMU offers the highest optical purity for D-amino acids due to a more acidic leaving group that suppresses oxazolone formation.

Detailed Experimental Protocols

These protocols are designed for Solution Phase Synthesis on a 1.0 mmol scale.

Method A: High-Efficiency Coupling (HATU)

Recommended for valuable intermediates where yield and purity are paramount.

Reagents:

  • Cbz-4-Methyl-D-Phe-OH (313 mg, 1.0 mmol)

  • Amine Component (e.g., H-Ala-OMe·HCl) (1.1 mmol)

  • HATU (380 mg, 1.0 mmol)

  • HOAt (Optional additive, 0.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 mmol)

  • Solvent: Anhydrous DMF (5 mL)

Protocol:

  • Pre-activation: In a round-bottom flask, dissolve Cbz-4-Methyl-D-Phe-OH and HATU in anhydrous DMF.

  • Base Addition: Cool to 0°C. Add 1.0 equivalent of DIPEA. Stir for 2 minutes. Note: The solution should turn yellow.

  • Coupling: Add the Amine Component followed by the remaining 2.0 equivalents of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature. Monitor via TLC or LC-MS. Reaction is typically complete in 45 minutes.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% KHSO₄ (removes basic by-products), Brine, 5% NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Method B: Cost-Effective Coupling (EDC/HOBt)

Recommended for large-scale synthesis where time is less critical.

Reagents:

  • Cbz-4-Methyl-D-Phe-OH (1.0 mmol)

  • EDC[1]·HCl (1.2 mmol)

  • HOBt·H₂O (1.2 mmol)

  • NMM (N-methylmorpholine) (2.2 mmol)

  • Solvent: DCM or DMF (10 mL)

Protocol:

  • Dissolution: Dissolve the amino acid and Amine Component in DCM (or DMF if solubility is poor).

  • Activation: Add HOBt and cool to 0°C.

  • Initiation: Add NMM (to neutralize the amine salt) followed by EDC·HCl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12 hours).

  • Workup: Standard acid/base wash as described in Method A. Note: EDC urea by-products are water-soluble and easily removed.

Decision Matrix: Selecting the Right Agent

Use this logic flow to determine the optimal reagent for your specific synthesis phase.

DecisionMatrix Start Start: Cbz-4-Methyl-D-Phe Coupling Scale What is the Scale? Start->Scale SmallScale Small Scale (< 5g) High Value Scale->SmallScale LargeScale Large Scale (> 100g) Cost Sensitive Scale->LargeScale Difficulty Coupling Partner Hindrance? SmallScale->Difficulty RecEDC Use EDC / HOBt (Prioritize Cost) LargeScale->RecEDC HighHindrance High (e.g., N-Me, Pro) Difficulty->HighHindrance Yes LowHindrance Low (e.g., Gly, Ala) Difficulty->LowHindrance No RecHATU Use HATU or COMU (Prioritize Yield) HighHindrance->RecHATU RecMixed Use COMU (Balance Safety/Yield) LowHindrance->RecMixed

Figure 2: Decision matrix for reagent selection based on scale and steric complexity.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[7][8][11][12] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU. Chemistry – A European Journal, 15(37), 9394–9403.

Sources

Conformational Editing with 4-Methyl-Phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational effects of 4-methyl-phenylalanine in peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In peptide engineering, the modification of phenylalanine (Phe) residues is a primary strategy for optimizing receptor fit and metabolic stability.[1] While


-methylation is the gold standard for backbone rigidification, ring-methylation—specifically 4-methyl-phenylalanine (4-Me-Phe) —serves a distinct, often misunderstood purpose.

This guide objectively compares 4-Me-Phe against its structural analogues (Phe, 2-Me-Phe, and


-Me-Phe). Unlike ortho-substituted analogues that lock rotameric states through steric clash, 4-Me-Phe acts primarily as a hydrophobic depth probe  and a symmetry-preserving steric expander . It enhances lipophilicity and proteolytic resistance without significantly perturbing the backbone torsion angles (

), making it the ideal candidate for optimizing "deep-pocket" hydrophobic interactions where backbone flexibility must be preserved.

Part 1: Structural & Conformational Mechanics

To select the correct analogue, one must understand the distinct mechanical impact of the methyl group's position.

The "Volume vs. Constraint" Dichotomy

4-Me-Phe adds a methyl group at the para position of the phenyl ring.[2] This addition increases the side-chain volume by approximately 15–20 ų compared to native Phenylalanine, but it does so along the


 axis.
  • 4-Me-Phe (Para):

    • Effect: Extends the reach of the aromatic ring.

    • Conformation: Does not significantly restrict

      
       (rotation around 
      
      
      
      ) or
      
      
      (rotation around
      
      
      ) in solution.
    • Utility: Probes the depth of a hydrophobic pocket. If a peptide loses activity with 4-Me-Phe, the pocket is likely sterically restricted at the bottom. If activity increases, the pocket is deep and hydrophobic.

  • 2-Me-Phe (Ortho):

    • Effect: Introduces a clash between the methyl group and the peptide backbone (carbonyl oxygen or amide proton).

    • Conformation: Severely restricts

      
       rotation, locking the side chain into specific rotamers (often gauche(-) or trans).
      
    • Utility: Forces a specific side-chain orientation to reduce entropic penalty upon binding.

  • 
    -Me-Phe (Alpha-methyl): 
    
    • Effect: Methylation at the alpha-carbon.

    • Conformation: Restricts backbone

      
       and 
      
      
      
      angles, promoting helical (
      
      
      or
      
      
      -helix) structures.
    • Utility: Stabilizing secondary structure, not just side-chain fit.

Decision Matrix: Selecting the Right Phe Derivative

Phe_Selection_Strategy Start Objective: Optimize Phe Residue Q1 Is the goal Backbone Stability or Side-Chain Fit? Start->Q1 Backbone Backbone Stability (Helix/Turn induction) Q1->Backbone Backbone SideChain Side-Chain Fit (Receptor Interaction) Q1->SideChain Side-Chain Sol1 Use α-Me-Phe (Restricts φ/ψ) Backbone->Sol1 Q2 Is the pocket shallow/narrow or deep/hydrophobic? SideChain->Q2 Q3 Do you need to lock the rotamer (χ1)? Q2->Q3 Shallow/Specific Orientation Sol3 Use 4-Me-Phe (Probes depth, increases logP) Q2->Sol3 Deep/Hydrophobic Sol2 Use 2-Me-Phe (Restricts χ1 via steric clash) Q3->Sol2 Yes (Lock Rotamer) Sol4 Use 4-Cl-Phe / 4-F-Phe (Electronic modulation) Q3->Sol4 No (Electronic Tuning)

Figure 1: Decision tree for selecting Phenylalanine analogues based on structural requirements. 4-Me-Phe is selected when hydrophobic reach is required without backbone distortion.

Part 2: Comparative Performance Data

The following data aggregates physicochemical properties crucial for drug design. 4-Me-Phe exhibits a "Goldilocks" zone of hydrophobicity—more lipophilic than Phe, but less sterically disruptive than 2-Me-Phe.

Table 1: Physicochemical & Conformational Comparison
PropertyL-Phenylalanine (Phe) 4-Me-Phe (Para) 2-Me-Phe (Ortho)

-Me-Phe
Side Chain Volume ~190 ų~215 ų (+13%)~215 ų~190 ų
*Hydrophobicity (HPLC

)
1.00 (Reference)1.18 (High)1.15 (High)1.05 (Moderate)

Restriction
Flexible (g+, g-, t)FlexibleHigh Restriction Moderate
Backbone (

)
FlexibleFlexibleMinimal EffectHigh Restriction (Helix)
Proteolytic Stability LowModerateHighVery High
Primary Use Case Native bindingHydrophobic probeRotamer lockingHelix stabilization

*Note: HPLC Retention time (


) is a proxy for hydrophobicity on C18 columns. 4-Me-Phe consistently elutes later than Phe, indicating higher lipophilicity [1].
Experimental Insight: The "Depth Probe" Effect

In studies involving opioid peptides (e.g., TIPP analogues), replacing Phe with 4-Me-Phe often maintains or slightly improves affinity only if the receptor pocket can accommodate the extra 2.0 Å length. In contrast, 2-Me-Phe often drastically alters affinity (either abolishing it or enhancing it 10-fold) because it forces the ring into a specific orientation that either matches or clashes with the receptor [2].

Part 3: Experimental Workflow (Synthesis & Analysis)

Unlike


-methyl amino acids, which are notoriously difficult to couple due to steric hindrance at the amine, 4-Me-Phe behaves similarly to standard amino acids in Solid Phase Peptide Synthesis (SPPS).
Protocol: Incorporation of Fmoc-4-Me-Phe-OH

Prerequisites:

  • Resin: Rink Amide or Wang (loading 0.3–0.6 mmol/g).

  • Coupling Reagents: DIC/Oxyma or HATU/DIPEA.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     min). Wash 
    
    
    
    with DMF.[3]
  • Activation (Self-Validating Step):

    • Dissolve Fmoc-4-Me-Phe-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq).

    • Validation: The solution should turn yellow but remain clear. If precipitate forms, add NMP.

  • Coupling:

    • Add activated solution to resin.[1][2] Shake for 45–60 minutes at room temperature.

    • Note: Extended coupling times (2h+) required for

      
      -Me-Phe are not  necessary for 4-Me-Phe.
      
  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Result: Colorless beads indicate successful coupling (>99%). Blue beads indicate incomplete coupling (re-couple using DIC/HOAt).

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

Analytical Validation: NMR Characterization

To confirm the conformational impact (or lack thereof), use 1H-NMR.[4]

  • Target Signal: Look for the

    
     protons.
    
  • Analysis: In 2-Me-Phe, the

    
     protons often show distinct diastereotopic splitting with large chemical shift differences (
    
    
    
    ppm) due to ring locking.
  • 4-Me-Phe Expectation: The

    
     protons will resemble native Phe (smaller 
    
    
    
    ), confirming that the side chain retains rotational freedom in solution [3].

Part 4: Biological Applications & Case Studies

Case Study 1: Opioid Receptor Selectivity

In the development of


-opioid receptor antagonists, Hruby and colleagues demonstrated that while conformational constraints (like Tic or 2-Me-Phe) induce selectivity by locking the backbone, 4-Me-Phe  enhanced affinity purely through hydrophobic interaction without altering the global fold of the peptide. This established 4-Me-Phe as a tool to optimize "contact" rather than "shape" [2].
Case Study 2: Antimicrobial Peptides (AMPs)

Incorporating 4-Me-Phe into amphipathic helical AMPs increases overall hydrophobicity.

  • Result: Enhanced membrane partitioning.

  • Mechanism: The methyl group facilitates deeper insertion into the bacterial lipid bilayer, often lowering the MIC (Minimum Inhibitory Concentration) compared to the native Phe sequence [4].

Workflow Visualization: From Design to Data

Workflow Design Design Phase: Identify Hydrophobic Pocket Synth SPPS Synthesis: Couple Fmoc-4-Me-Phe (Standard HATU) Design->Synth Purify Purification: HPLC (Expect shift in Rt) Synth->Purify Assay Binding Assay: Compare K_i vs Native Purify->Assay Result_A Pocket is Deep & Hydrophobic Assay->Result_A Affinity Increases Result_B Steric Clash at Pocket Depth Assay->Result_B Affinity Decreases

Figure 2: Experimental workflow for validating the utility of 4-Me-Phe in a peptide sequence.

References

  • Qian, X., Shenderovich, M. D., Kövér, K. E., et al. (1996).[5] Probing the Stereochemical Requirements for Receptor Recognition of

    
     Opioid Agonists through Topographic Modifications in Position 1. Journal of the American Chemical Society, 118(31), 7280-7290.[5] [Link]
    
  • Mallareddy, J. R., Borics, A., Keresztes, A., et al. (2011).[5] Design, Synthesis, Pharmacological Evaluation, and Structure−Activity Study of Novel Endomorphin Analogues with Multiple Structural Modifications.[5] Journal of Medicinal Chemistry, 54(5), 1462-1472.[5] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cbz-4-Methyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of Cbz-4-Methyl-D-Phenylalanine, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to maintain a secure laboratory environment.

Understanding the Hazard Profile

Table 1: Hazard Assessment Summary

Hazard RoutePotential RisksRationale for Concern
Inhalation May cause respiratory tract irritation.[2][3]Fine powders can be easily aerosolized during handling, leading to inhalation.
Skin Contact May cause skin irritation.Direct contact with the powder or solutions can lead to localized irritation. Good hygiene practice dictates minimizing exposure.[5]
Eye Contact May cause eye irritation.Airborne particles or splashes from solutions can cause discomfort and potential damage to the eyes.[5]
Ingestion May be harmful if swallowed.While less common in a lab setting, accidental ingestion via contaminated hands is a risk that must be mitigated.
Combustibility Dust may form an explosive mixture with air.[5]Fine organic powders can be a fire or explosion hazard if dispersed in the air in the presence of an ignition source.[5]

Core PPE and Engineering Controls: A Task-Based Approach

The selection of PPE is not a one-size-fits-all protocol; it must be adapted to the specific task and the potential for exposure. The primary engineering control for handling this compound in its powdered form is a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2][3][4]

Table 2: Recommended PPE for Common Laboratory Tasks

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Chemical Fume Hood / Powder Containment HoodChemical-resistant gloves (Nitrile or Neoprene)[5]Tightly fitting safety goggles with side-shields[6][7]Full-length lab coatNot typically required if handled in a proper hood. A NIOSH-approved N95 dust mask may be used for nuisance dust levels.[2][3]
Preparing Solutions Chemical Fume HoodChemical-resistant gloves (Nitrile or Neoprene)Tightly fitting safety goggles with side-shieldsFull-length lab coatNot required in a fume hood.
Running Reactions & Transfers Chemical Fume HoodChemical-resistant gloves (Nitrile or Neoprene)Tightly fitting safety goggles with side-shieldsFull-length lab coatNot required in a fume hood.
Handling Large Spills N/AHeavy-duty chemical-resistant gloves (Butyl rubber recommended)Chemical safety goggles and an 8-inch minimum face shieldChemical-resistant apron or impervious clothing over a lab coatNIOSH-approved respirator with particle filter if dust is generated.

Below is a workflow diagram illustrating the decision-making process for PPE selection when handling this compound.

PPE_Workflow cluster_task 1. Identify Task cluster_eng 2. Select Engineering Control cluster_ppe 3. Don Required PPE A Weighing Solid D Chemical Fume Hood A->D B Preparing Solution B->D C Handling Spill E Evacuate & Ventilate C->E F Goggles & Lab Coat Nitrile Gloves D->F G Goggles, Face Shield Impervious Gown Butyl Gloves, Respirator E->G

Caption: PPE Selection Workflow for this compound.

Procedural Guidance: Ensuring Safety in Practice

Protocol for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye/Face Protection: Goggles should be snug.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-in-glove technique to avoid touching the outside with bare hands. Dispose of immediately in the designated waste container.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Eye/Face Protection: Handle by the earpieces or strap.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Emergency Protocol: Small Spill Response

In the event of a small spill (less than 5g of solid or 100mL of a dilute solution) inside a chemical fume hood:

  • Alert: Inform colleagues in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • Protect: Don appropriate PPE as outlined in Table 2 for spills.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[4] Do not use paper towels, as this can create more dust.

  • Clean: Carefully sweep the absorbed material into a designated hazardous waste container.[2][3]

  • Decontaminate: Wipe the spill area with soap and water, followed by a 70% ethanol solution.

  • Dispose: All contaminated materials, including gloves and wipes, must be placed in the hazardous waste container.[4]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All solid waste, contaminated consumables (e.g., weighing paper, pipette tips), and used PPE must be collected in a clearly labeled, sealed hazardous waste container.[4][6]

  • Waste Segregation: Do not mix this waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Method: Waste must be disposed of in accordance with federal, state, and local environmental regulations.[3] A common method for compounds like this is incineration by a licensed hazardous waste disposal company.[8]

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly cleaned with soap and water after use.

By adhering to these rigorous, well-reasoned protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, September 25). SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.